Product packaging for Ofurace(Cat. No.:CAS No. 58810-48-3)

Ofurace

Cat. No.: B1677186
CAS No.: 58810-48-3
M. Wt: 281.73 g/mol
InChI Key: OWDLFBLNMPCXSD-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is an aromatic amide that is 2,6-dimethylaniline in which the two amino hydrogens are replaced by chloroacetyl and 2-oxotetrahydrofuran-3-yl groups It is an aromatic amide, an organochlorine compound, a butan-4-olide and a tertiary carboxamide.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16ClNO3 B1677186 Ofurace CAS No. 58810-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLFBLNMPCXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6058138
Record name Ofurace
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Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58810-48-3
Record name Ofurace
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Record name Ofurace [ANSI:BSI:ISO]
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Record name Ofurace
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Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide
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Record name OFURACE
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Foundational & Exploratory

The Complete Chemical Structure of Ofurace: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ofurace. This compound is a synthetic phenylamide and anilide fungicide known for its systemic, curative, and protective action against various plant pathogens.[1][2]

Chemical Structure and Identification

This compound is a complex organic molecule with the chemical formula C₁₄H₁₆ClNO₃.[1][2][3][4][5][6] Its structure features a 2,6-dimethylphenyl group, a chloroacetamide moiety, and a γ-butyrolactone ring.[2] The systematic IUPAC name for this compound is 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide.[2][3] An alternative IUPAC name is (RS)-α-(2-chloro-N-2,6-xylylacetamido)-γ-butyrolactone.[1]

This compound possesses a chiral center at the C3 position of the γ-butyrolactone ring, leading to the existence of two enantiomers: (R)-ofurace and (S)-ofurace. Commercially, this compound is available as a racemic mixture.[1][2]

Key Structural Identifiers:

IdentifierValue
CAS Number 58810-48-3[1][2][3][4][5][6][7]
Molecular Formula C₁₄H₁₆ClNO₃[1][2][3][4][5][6]
Molecular Weight 281.73 g/mol [2][3][6]
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide[2][3]
Canonical SMILES CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl[1][2][3]
InChI InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3[1][2][3][5]
InChIKey OWDLFBLNMPCXSD-UHFFFAOYSA-N[1][2][3][4][5]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Physical State Colorless crystals[1]
Melting Point 146°C[2]
Log P (Octanol-Water Partition Coefficient) 1.39[2]
Solubility Soluble in DMSO[2]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by a coupling reaction.

Experimental Protocol: Commercial Synthesis

Step 1: Chloroacetylation of 2,6-dimethylaniline

  • Reactants: 2,6-dimethylaniline and chloroacetyl chloride.

  • Procedure: 2,6-dimethylaniline is subjected to chloroacetylation using chloroacetyl chloride. This reaction forms the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1]

Step 2: Coupling with γ-butyrolactone derivative

  • Reactants: 2-chloro-N-(2,6-dimethylphenyl)acetamide and tetrahydro-2-oxo-3-furanol (a γ-butyrolactone derivative).

  • Solvent: Toluene or acetonitrile.

  • Catalyst: A base such as triethylamine.

  • Procedure: The intermediate from Step 1 is reacted with tetrahydro-2-oxo-3-furanol in an organic solvent. The presence of a base facilitates the nucleophilic substitution reaction, leading to the final product, this compound.[1]

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Coupling Reaction 2,6-dimethylaniline 2,6-dimethylaniline Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylaniline->Intermediate Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate This compound This compound Intermediate->this compound Toluene/Acetonitrile, Triethylamine gamma-butyrolactone derivative tetrahydro-2-oxo-3-furanol gamma-butyrolactone derivative->this compound

Caption: Commercial synthesis pathway of this compound.

Mechanism of Action

This compound functions as a fungicide by disrupting the synthesis of nucleic acids in fungal pathogens. Specifically, it targets and inhibits RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA genes.[1][2] This inhibition ultimately halts protein synthesis and leads to fungal cell death.

G This compound This compound RNA_Polymerase_I RNA Polymerase I This compound->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Enables Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Leads to Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth Required for

Caption: Mechanism of action of this compound.

References

An In-Depth Technical Guide to the Synthesis and Proposed Mechanism of Action of Ofurace

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofurace is a systemic fungicide belonging to the acylamino-acid class of pesticides, recognized for its efficacy against diseases caused by Oomycetes. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the requisite starting materials and experimental protocols for each key step. Quantitative data, including reaction yields and spectroscopic information, are presented in a clear, tabular format. Furthermore, this document elucidates the established mechanism of action of this compound and presents a putative signaling pathway for its inhibitory effect on fungal RNA polymerase I, visualized through a DOT language diagram.

This compound Synthesis Pathway

The commercial synthesis of this compound is a two-step process that begins with the preparation of a key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by its reaction with tetrahydro-2-oxo-3-furanol.

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1)

The initial step involves the chloroacetylation of 2,6-dimethylaniline.

Reaction Scheme:

Step 2: Synthesis of this compound

The second and final step is the coupling of the chloroacetamide intermediate with tetrahydro-2-oxo-3-furanol in the presence of a base.

Reaction Scheme:

Starting Materials

The primary starting materials for the synthesis of this compound are readily available commercial chemicals.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )CAS Number
2,6-DimethylanilineC₈H₁₁N121.1887-62-7
Chloroacetyl chlorideC₂H₂Cl₂O112.9479-04-9
Tetrahydro-2-oxo-3-furanolC₄H₆O₃102.0919444-84-9
TriethylamineC₆H₁₅N101.19121-44-8
TolueneC₇H₈92.14108-88-3
AcetonitrileC₂H₃N41.0575-05-8

Experimental Protocols

Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1)

Method A:

A solution of 2,6-dimethylaniline (1.0 eq.) in a suitable organic solvent such as toluene or acetonitrile is prepared in a reaction vessel. To this solution, chloroacetyl chloride (1.1 eq.) is added dropwise at a controlled temperature, typically between 0 and 5 °C. A base, such as triethylamine (1.2 eq.), is added to scavenge the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Method B:

To a solution of 2,6-dimethylphenyl isocyanate (1.0 eq.) in anhydrous ether at -78 °C, chloroiodomethane (1.5 eq.) is slowly added. After a brief period, a solution of methyl lithium-lithium bromide (1.25 eq.) in ether is added dropwise over 5 minutes. The reaction is stirred at this temperature for a specified time. The reaction is then quenched with an aqueous ammonium chloride solution and allowed to warm to room temperature. The product is extracted with ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Synthesis of tetrahydro-2-oxo-3-furanol (Intermediate 2)

This intermediate, also known as α-hydroxy-γ-butyrolactone, can be synthesized via several routes. One common method involves the hydrolysis of α-bromo-γ-butyrolactone.

A mixture of α-bromo-γ-butyrolactone (1.0 eq.) and an aqueous solution of a base, such as sodium bicarbonate, is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and acidified with a mineral acid like hydrochloric acid. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by distillation under reduced pressure.

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with tetrahydro-2-oxo-3-furanol. The reaction is typically carried out in an organic solvent like toluene or acetonitrile. A base, such as triethylamine, is used to facilitate the nucleophilic substitution. The reaction mixture is stirred, often with heating, to drive the reaction to completion. After the reaction is complete, the mixture is worked up by washing with water to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic solvent is then removed to yield this compound.

Quantitative Data

ProductStarting MaterialsReaction ConditionsYield
2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylaniline, Chloroacetyl chlorideToluene, Triethylamine, 0 °C to RT~95%
2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl isocyanate, Chloroiodomethane, MeLi·LiBrAnhydrous ether, -78 °C89%
This compound 2-chloro-N-(2,6-dimethylphenyl)acetamide, Tetrahydro-2-oxo-3-furanolToluene or Acetonitrile, TriethylamineNot specified in available literature

Spectroscopic Data for 2-chloro-N-(2,6-dimethylphenyl)acetamide:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.84 (s, 1H), 6.95 (d, J=7.46 Hz, 2H), 6.65 (t, J=7.46 Hz, 1H), 4.26 (s, 2H), 2.25 (s, 6H).

  • MS (ESI) m/e: 198 (M+H)⁺.

Mechanism of Action and Signaling Pathway

This compound functions as a fungicide by disrupting the synthesis of nucleic acids in susceptible fungi. Specifically, it is known to inhibit RNA polymerase I, the enzyme responsible for transcribing ribosomal RNA (rRNA), a critical component of ribosomes.

Proposed Signaling Pathway for RNA Polymerase I Inhibition

While the precise molecular interactions are a subject of ongoing research, a proposed signaling pathway for the action of this compound is presented below. This pathway is based on the known general mechanisms of RNA polymerase I regulation and the established target of this compound.

Ofurace_MoA This compound This compound Fungal Cell Fungal Cell RNA_Polymerase_I RNA_Polymerase_I Fungal Cell->RNA_Polymerase_I Interacts with rRNA_Transcription rRNA_Transcription RNA_Polymerase_I->rRNA_Transcription Inhibits Ribosome_Biogenesis Ribosome_Biogenesis rRNA_Transcription->Ribosome_Biogenesis Blocks Protein_Synthesis Protein_Synthesis Ribosome_Biogenesis->Protein_Synthesis Disrupts Fungal_Growth_Inhibition Fungal_Growth_Inhibition Protein_Synthesis->Fungal_Growth_Inhibition Leads to

Caption: Proposed pathway of this compound's fungicidal action.

Experimental Workflow for Synthesis

Ofurace_Synthesis_Workflow Start_Materials_1 2,6-Dimethylaniline Chloroacetyl chloride Step_1 Chloroacetylation Intermediate_1 2-chloro-N-(2,6-dimethylphenyl)acetamide Step_1->Intermediate_1 Step_2 Coupling Reaction Intermediate_1->Step_2 Start_Materials_2 Tetrahydro-2-oxo-3-furanol Start_Materials_2->Step_2 Purification Purification (Recrystallization/Distillation) Step_2->Purification Ofurace_Product This compound Analysis Spectroscopic Analysis (NMR, MS) Ofurace_Product->Analysis Purification->Ofurace_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process involving two primary synthetic steps. The starting materials are commercially available, and the reactions proceed with good yields under relatively mild conditions. The fungicidal activity of this compound is attributed to its ability to inhibit RNA polymerase I, thereby disrupting essential cellular processes in fungi. Further research into the specific molecular interactions between this compound and RNA polymerase I could provide insights for the development of novel and more potent fungicides.

An In-depth Technical Guide to the Stereoisomerism and Racemic Mixture of Ofurace

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic phenylamide fungicide effective against a range of oomycete pathogens, such as those from the Pythium and Phytophthora genera. Its mode of action involves the targeted inhibition of ribosomal RNA biosynthesis, specifically by disrupting RNA polymerase I in susceptible fungi.[1][2] A critical and often overlooked aspect of this compound's chemical profile is its stereoisomerism. The molecule possesses a single chiral center, leading to the existence of two non-superimposable mirror-image isomers known as enantiomers. Commercially, this compound is manufactured and supplied as a 1:1 mixture of these enantiomers, known as a racemic mixture.[3]

Stereoisomerism of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This compound, with the chemical name (RS)-α-(2-chloro-N-2,6-xylylacetamido)-γ-butyrolactone, contains one chiral carbon atom in the γ-butyrolactone ring.[3] This gives rise to two enantiomers: (R)-ofurace and (S)-ofurace.

Figure 1: Relationship of this compound Stereoisomers.

Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. More critically for pharmaceutical and agrochemical applications, enantiomers can exhibit significantly different biological activities due to the stereospecific nature of their interactions with chiral biological molecules like enzymes and receptors.[4][5][6]

Quantitative Data on Physicochemical and Biological Properties

Specific quantitative data for the individual enantiomers of this compound are not publicly documented. However, the principles of stereoselective bioactivity are well-established for the phenylamide class of fungicides. Metalaxyl, a closely related compound, has been extensively studied, and its fungicidal activity is almost exclusively attributed to the (R)-enantiomer, which is commercially sold as the enantiopure product Metalaxyl-M (also known as mefenoxam).[4][7] The (S)-enantiomer is considered biologically inactive.

The following tables present data for racemic metalaxyl and its active (R)-enantiomer to serve as an illustrative analogue for the expected differences in this compound enantiomers.

Table 1: Physicochemical Properties of this compound and Analogue Metalaxyl
PropertyRacemic this compoundRacemic MetalaxylMetalaxyl-M ((R)-enantiomer)
IUPAC Name (RS)-α-(2-chloro-N-2,6-xylylacetamido)-γ-butyrolactone[3]Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate[8]Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate[8]
Molecular Formula C₁₄H₁₆ClNO₃[3]C₁₅H₂₁NO₄[8]C₁₅H₂₁NO₄[4]
Molecular Weight 281.74 g/mol [3]279.33 g/mol [8]279.33 g/mol [4]
Solubility in Water Data not available8,400 mg/L (22°C)[8]More soluble than racemate[3]
Melting Point Data not available71-72 °C[8]Data not available
Specific Optical Rotation 0° (racemic)0° (racemic)Levorotatory (-)[8]
Table 2: Comparative Fungicidal Activity (EC₅₀) of Metalaxyl Against Phytophthora

EC₅₀ (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.

PathogenRacemic Metalaxyl (µg/mL)Metalaxyl-M ((R)-enantiomer) (µg/mL)Reference
Phytophthora infestans (sensitive isolates)~0.27~0.1 (activity is doubled)[4][9]
Phytophthora andina (sensitive isolates)0.270.568[9]

Note: The data for Metalaxyl-M indicates that approximately half the concentration is needed to achieve the same effect as the racemate, confirming the (R)-enantiomer is the primary active component.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, separation, and biological evaluation of this compound. These protocols are synthesized from established chemical principles and published methods for analogous compounds due to the absence of specific, detailed procedures for this compound in the literature.

Synthesis of Racemic this compound

The synthesis of racemic this compound is a two-step process involving the chloroacetylation of 2,6-dimethylaniline followed by N-alkylation with α-bromo-γ-butyrolactone (or a related derivative). A more direct described commercial synthesis involves reacting the chloroacetylated intermediate with tetrahydro-2-oxo-3-furanol.[3]

SynthesisWorkflow cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: N-Alkylation / Coupling A 2,6-Dimethylaniline C Intermediate: 2-chloro-N-(2,6-dimethylphenyl)acetamide A->C B Chloroacetyl Chloride B->C E Racemic this compound C->E Base (e.g., Triethylamine) Solvent (e.g., Toluene) D Tetrahydro-2-oxo-3-furanol D->E SeparationWorkflow A Racemic this compound Sample B Inject into Chiral HPLC System A->B C Chiral Stationary Phase (e.g., Amylose-based) B->C D Separation based on differential interaction C->D E Detector (UV/CD) D->E F Fraction Collection E->F Time-based G (R)-Ofurace (Enantiomer 1) F->G H (S)-Ofurace (Enantiomer 2) F->H

References

Ofurace: A Technical Guide to its Environmental Degradation and Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected environmental degradation and fate of the fungicide ofurace. However, specific proprietary studies detailing the exact degradation products of this compound are not publicly available. Therefore, the degradation pathways and products described herein are based on established principles of pesticide chemistry and the known behavior of structurally similar compounds. The experimental protocols are based on internationally recognized guidelines.

Introduction to this compound

This compound is a systemic fungicide belonging to the phenylamide class of chemicals.[1] It is primarily used to control diseases caused by oomycete pathogens on a variety of crops. Its mode of action involves the inhibition of RNA polymerase I, thereby disrupting protein synthesis in susceptible fungi.[1] Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe use in agriculture.

This guide outlines the principal abiotic and biotic degradation pathways of this compound, including hydrolysis, photolysis, and metabolism in soil and plants. It also details the standard experimental methodologies used to investigate these processes and provides a framework for presenting the resulting data.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical by non-biological processes. For this compound, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is influenced by pH and temperature. The this compound molecule contains an amide and a lactone functional group, both of which are susceptible to hydrolysis.

Expected Degradation Products: Hydrolysis of the amide bond would likely lead to the formation of 2,6-dimethylaniline and a chloroacetic acid derivative of the butyrolactone ring. Cleavage of the lactone ring would result in the formation of a corresponding hydroxy acid.

Table 1: Hypothetical Hydrolysis Data for this compound

pHTemperature (°C)Half-life (t½) (days)Major Degradation Products
525Data not available2,6-dimethylaniline, Chloroacetyl-γ-hydroxybutyric acid
725Data not available2,6-dimethylaniline, Chloroacetyl-γ-hydroxybutyric acid
925Data not available2,6-dimethylaniline, Chloroacetyl-γ-hydroxybutyric acid

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A sterile aqueous solution of radiolabeled this compound (e.g., ¹⁴C-labeled) is prepared in buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature (e.g., 25°C). Aliquots are taken at specified intervals and analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to determine the concentration of the parent compound and any degradation products. The identity of the degradation products is confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The degradation rate constant and half-life are calculated for each pH.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (pH dependent) Product_A 2,6-dimethylaniline Hydrolysis->Product_A Amide cleavage Product_B Chloroacetyl-gamma-hydroxybutyric acid Hydrolysis->Product_B Lactone cleavage

Caption: Hypothetical hydrolysis pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis depends on the light intensity and the presence of photosensitizing agents.

Expected Degradation Products: Photolytic degradation of this compound could involve cleavage of the chloroacetyl group, hydroxylation of the aromatic ring, or isomerization.

Table 2: Hypothetical Aqueous Photolysis Data for this compound

Light SourceWavelength (nm)Half-life (t½) (hours)Quantum Yield (Φ)Major Degradation Products
Xenon Arc Lamp>290Data not availableData not availableHydroxylated this compound, Dechlorinated this compound

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

A solution of radiolabeled this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). A control sample is kept in the dark. The temperature is maintained at a constant level. Samples are collected at various time points and analyzed by HPLC with radiometric detection to quantify the parent compound and photoproducts. The quantum yield is calculated to estimate the environmental photolysis rate.

cluster_workflow Aqueous Photolysis Experimental Workflow Start Prepare radiolabeled This compound solution Expose Expose to simulated sunlight Start->Expose Dark_Control Incubate in dark Start->Dark_Control Sample Collect samples at intervals Expose->Sample Dark_Control->Sample Analyze HPLC with radiometric detection Sample->Analyze Identify LC-MS and NMR for product identification Analyze->Identify Calculate Calculate half-life and quantum yield Analyze->Calculate

Caption: Workflow for an aqueous photolysis study.

Biotic Degradation Pathways

Biotic degradation is the breakdown of a chemical by living organisms, primarily microorganisms in the soil and plants.

Soil Metabolism

In the soil, this compound is expected to be degraded by microorganisms through various metabolic reactions. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population. A typical soil degradation half-life (DT₅₀) for this compound is reported to be around 26 days.[1]

Expected Degradation Products: Microbial metabolism may involve hydrolysis of the amide and lactone groups, hydroxylation of the aromatic ring, and dechlorination. These initial transformation products can be further degraded, ultimately leading to mineralization (conversion to CO₂, water, and mineral salts).

Table 3: Hypothetical Aerobic Soil Metabolism Data for this compound

Soil TypeTemperature (°C)DT₅₀ (days)Major Metabolites% Mineralization (at study end)
Sandy Loam20Data not availableThis compound-acid, Hydroxy-ofuraceData not available
Clay Loam20Data not availableThis compound-acid, Hydroxy-ofuraceData not available

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

Radiolabeled this compound is applied to fresh soil samples with known characteristics (pH, organic carbon content, texture). The soils are maintained at a constant temperature and moisture level in a flow-through system that traps volatile organics and ¹⁴CO₂. Soil samples are collected at various intervals, extracted with appropriate solvents, and analyzed by HPLC to quantify this compound and its metabolites. The unextracted residues are quantified by combustion analysis. The amount of ¹⁴CO₂ produced is measured to determine the extent of mineralization.

This compound This compound Metabolite_1 This compound-acid This compound->Metabolite_1 Microbial Hydrolysis Metabolite_2 Hydroxy-ofurace This compound->Metabolite_2 Microbial Oxidation Mineralization CO2 + H2O + Bound Residues Metabolite_1->Mineralization Metabolite_2->Mineralization

Caption: Hypothetical aerobic soil metabolism pathway of this compound.

Plant Metabolism

When applied to crops, this compound can be taken up by the plant and metabolized. The metabolic pathways in plants are often similar to those in soil but can also include conjugation reactions, where the parent compound or its metabolites are linked to endogenous molecules like sugars or amino acids.

Expected Degradation Products: In plants, this compound may undergo hydrolysis, oxidation, and subsequent conjugation to form glycosides or other conjugates.

Table 4: Hypothetical Plant Metabolism Data for this compound in a Leafy Vegetable

Plant PartTime after Application (days)Total Radioactive Residue (TRR) (mg/kg)Parent this compound (% of TRR)Major Metabolites (% of TRR)
Leaves7Data not availableData not availableHydroxy-ofurace-glucoside
Leaves14Data not availableData not availableHydroxy-ofurace-glucoside
Roots14Data not availableData not availableThis compound-acid

Experimental Protocol: Plant Metabolism Study (Following OECD Guideline 501)

The radiolabeled test substance is applied to plants grown under controlled conditions (e.g., in a greenhouse). The application method should reflect the intended agricultural use. At various time points after application, and at harvest, whole plants are collected and divided into different parts (e.g., leaves, stems, roots, fruits). The total radioactive residue (TRR) in each part is determined. The plant material is then extracted, and the extracts are analyzed by techniques like HPLC, LC-MS, and NMR to identify and quantify the parent compound and its metabolites.

Analytical Methodologies

The detection and quantification of this compound and its degradation products in environmental matrices require sensitive and specific analytical methods.

Sample Preparation:

  • Solid-Liquid Extraction (SLE): For soil and plant samples, using solvents like acetonitrile or methanol.

  • Solid-Phase Extraction (SPE): To clean up and concentrate extracts before analysis.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or diode array detection (DAD) for quantification. For radiolabeled studies, a radiometric detector is used.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the identification and quantification of trace levels of this compound and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be used for volatile degradation products after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of unknown metabolites isolated from degradation studies.

Environmental Fate Summary and Ecotoxicology

The environmental fate of this compound is determined by its persistence and mobility in soil and water. Its degradation rate in soil is a key factor in assessing its potential for leaching into groundwater. The ecotoxicity of this compound and its degradation products to non-target organisms (e.g., aquatic organisms, earthworms, bees) is also a critical component of its environmental risk assessment. While specific data for this compound degradation products is limited, it is important to note that metabolites can sometimes be more toxic or mobile than the parent compound.

Table 5: Summary of this compound's Known Environmental Fate Properties

ParameterValueReference
Soil Aerobic Metabolism DT₅₀26 days[1]
GUS Leachability IndexHigh[1]
Fish Acute ToxicityModerate[1]
Daphnia Acute ToxicityModerate[1]
Bee Acute Oral ToxicityModerate[1]

Conclusion

While specific data on the degradation products of this compound is not publicly available, this guide provides a comprehensive framework for understanding its likely environmental fate based on its chemical structure and the behavior of similar fungicides. The primary degradation pathways are expected to be hydrolysis, photolysis, and microbial metabolism in soil and plants, leading to the formation of various transformation products. Further research and disclosure of proprietary data would be necessary to fully characterize the environmental risk profile of this compound and its metabolites. The experimental protocols and data presentation formats outlined here provide a standardized approach for conducting and reporting such studies.

References

Ofurace: A Technical Whitepaper on its Mode of Action Against Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide class of agrochemicals. This class of compounds is highly effective against a specific group of plant pathogens known as Oomycetes, which includes destructive species such as Phytophthora and Pythium. Phenylamides, including this compound, are valued for their systemic and curative properties, allowing them to be absorbed by the plant and transported to the site of infection. This document provides an in-depth technical overview of the mode of action of this compound against Oomycetes, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action of this compound and other phenylamide fungicides is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[1][2] This targeted inhibition is achieved by disrupting the function of RNA Polymerase I, a crucial enzyme responsible for transcribing the genes that code for rRNA.[1] Ribosomal RNA is a fundamental component of ribosomes, the cellular machinery responsible for protein synthesis. By halting rRNA production, this compound effectively shuts down protein synthesis, leading to the cessation of growth and eventual death of the Oomycete pathogen.

The specificity of phenylamides for Oomycetes is a key attribute. These fungicides have a much lower affinity for the RNA Polymerase I of plants and other fungi, which accounts for their selective toxicity.[3]

Quantitative Data on Efficacy

While specific quantitative data for this compound is limited in publicly available literature, the efficacy of phenylamides as a class against Oomycetes is well-documented. The following tables summarize representative data for phenylamide fungicides, primarily metalaxyl, which shares the same mode of action as this compound. This data provides a benchmark for the expected activity of this compound.

Table 1: In Vitro Efficacy of Phenylamide Fungicides Against Phytophthora species

Phenylamide FungicidePhytophthora SpeciesEC50 Value (µg/mL)Reference
MetalaxylP. nicotianae0.328[4]
Fludioxonil + Metalaxyl-MP. nicotianae0.393[4]
MetalaxylP. cactorum (sensitive isolates)<100[5]
MetalaxylP. cactorum (resistant isolates)>4,000,000[5]

Table 2: In Vitro Efficacy of Phenylamide Fungicides Against Pythium species

Phenylamide FungicidePythium SpeciesInhibitionReference
Metalaxyl-MP. ultimumTotal inhibition[6]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method for determining the efficacy of a fungicide against the mycelial growth of Oomycetes.

a. Materials:

  • Pure culture of the target Oomycete (Phytophthora or Pythium species)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (technical grade)

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone or ethanol, if necessary)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

b. Procedure:

  • Preparation of Fungicide-Amended Media: Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C. Prepare a stock solution of this compound in sterile distilled water or a suitable solvent. Add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared. Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing Oomycete culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific Oomycete species (typically 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

    • C = Average colony diameter of the control

    • T = Average colony diameter of the treatment The EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) can then be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit or logit analysis.[7]

In Vitro RNA Polymerase I Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.

a. Materials:

  • Isolated nuclei or purified RNA Polymerase I from the target Oomycete

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, etc.)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radioactively labeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or [³H]UTP)

  • Calf thymus DNA (as a template)

  • This compound (at various concentrations)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

b. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ribonucleoside triphosphates (including the radiolabeled one), DNA template, and the isolated nuclei or purified enzyme.

  • Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a control reaction with no inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme preparation (if not already present) and incubate at the optimal temperature for the enzyme (e.g., 25-30°C) for a specific time period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized RNA along with the DNA template and proteins.

  • Filtration and Washing: Collect the precipitate by filtering the reaction mixture through a glass fiber filter. Wash the filters with cold TCA and then with ethanol to remove unincorporated radioactive nucleotides.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the activity of RNA Polymerase I.

  • Data Analysis: Calculate the percentage of inhibition of RNA Polymerase I activity for each this compound concentration compared to the control. The IC50 value (the concentration of this compound that inhibits enzyme activity by 50%) can be determined from a dose-response curve.

Visualizations

Signaling Pathway of this compound's Action

ofurace_mode_of_action This compound This compound cell_wall Oomycete Cell Wall and Membrane This compound->cell_wall Enters Cell rna_pol_I RNA Polymerase I This compound->rna_pol_I Inhibits rRNA_synthesis rRNA Synthesis (Transcription) ribosome_assembly Ribosome Assembly rRNA_synthesis->ribosome_assembly Leads to rna_pol_I->rRNA_synthesis Catalyzes protein_synthesis Protein Synthesis ribosome_assembly->protein_synthesis Essential for growth_inhibition Mycelial Growth and Sporulation Inhibition protein_synthesis->growth_inhibition Disruption leads to

Caption: Mode of action of this compound, inhibiting RNA Polymerase I.

Experimental Workflow for Mycelial Growth Inhibition Assay

mycelial_growth_assay_workflow start Start prep_media Prepare Fungicide- Amended Media start->prep_media inoculate Inoculate with Oomycete Mycelial Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Logical Relationship of Resistance Development

resistance_development prolonged_use Prolonged and Repeated Use of this compound selection_pressure High Selection Pressure prolonged_use->selection_pressure resistant_individuals Selection of Resistant Individuals selection_pressure->resistant_individuals mutation Spontaneous Mutation in RNA Polymerase I Gene mutation->resistant_individuals population_shift Shift in Oomycete Population to Resistant Strains resistant_individuals->population_shift control_failure Field Control Failure population_shift->control_failure

Caption: Logical flow of fungicide resistance development.

Conclusion

This compound is a potent and specific inhibitor of Oomycete pathogens, acting through the targeted disruption of rRNA synthesis via the inhibition of RNA Polymerase I. This mode of action provides effective control of diseases caused by Phytophthora and Pythium species. While specific quantitative efficacy data for this compound is not as readily available as for other phenylamides like metalaxyl, the shared mechanism of action allows for informed estimations of its activity. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound and other novel fungicides. Understanding the precise mode of action and the potential for resistance development is crucial for the sustainable and effective use of this important class of fungicides in agriculture.

References

Ofurace: A Technical Guide to its Chemical Identity, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide class of agrochemicals. It is recognized for its targeted activity against Oomycete pathogens, a group of destructive plant pathogens responsible for diseases such as late blight and downy mildew. The mode of action of this compound and other phenylamides involves the specific inhibition of ribosomal RNA (rRNA) synthesis in these organisms by targeting RNA polymerase I.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a representative synthesis protocol, available data on its biological activity, and visualizations of its mechanism of action and a typical experimental workflow.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key chemical identifiers for this compound.

Identifier TypeValueReference
CAS Number 58810-48-3--INVALID-LINK--
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide--INVALID-LINK--
Molecular Formula C14H16ClNO3--INVALID-LINK--
Molecular Weight 281.73 g/mol --INVALID-LINK--
SMILES CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl--INVALID-LINK--
InChI InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3--INVALID-LINK--
InChIKey OWDLFBLNMPCXSD-UHFFFAOYSA-N--INVALID-LINK--
Synonyms Milfuram, RE 20615, Patafol, Ortho 20615--INVALID-LINK--

Experimental Protocols

Representative Synthesis of a Phenylamide Fungicide

While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, the general synthetic route for phenylamides is well-established. The following is a representative protocol for the synthesis of a related N-(alkoxy)diphenyl ether carboxamide derivative, which illustrates the key chemical transformations involved in the synthesis of this class of compounds.

General Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives [3]

  • Synthesis of the Diphenyl Ether Intermediate:

    • To a solution of 4-fluorobenzonitrile (10 mmol) and hydroquinone (15 mmol) in dimethylformamide (DMF, 20 mL), add potassium carbonate (20 mmol).

    • Heat the reaction mixture to approximately 110°C and stir for 30 minutes.

    • Continue the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, add water (80 mL) to the reaction mixture and extract with ethyl acetate (3 x volume).

    • Wash the combined organic phases with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the solid diphenyl ether intermediate.

  • Hydrolysis of the Nitrile:

    • Dissolve the diphenyl ether intermediate in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (NaOH) and reflux the mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture and extract the carboxylic acid product.

  • Amide Coupling:

    • To a solution of the resulting carboxylic acid, add the desired amino derivative, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and triethylamine (Et3N).

    • Stir the reaction mixture at room temperature until completion.

    • Purify the crude product by silica gel column chromatography to obtain the final N-(alkoxy)diphenyl ether carboxamide compound.

Biological Activity and Data Presentation

Table of Representative Fungicide Efficacy against Phytophthora infestans [4][5][6]

FungicideFRAC GroupTarget SiteRepresentative EC50 (µg/mL) for P. infestans
Mefenoxam4RNA polymerase I<0.01 (sensitive isolates)
Mandipropamid40Cellulose synthase0.02 - 2.98
Azoxystrobin11Quinone outside inhibition (respiration)Varies with resistance
Cymoxanil27Multi-site contact activityVaries with resistance
Fluopicolide43Delocalization of spectrin-like proteinsVaries with resistance

Mandatory Visualizations

Signaling Pathway of RNA Polymerase I Inhibition

The following diagram illustrates the general mechanism of RNA polymerase I (Pol I) transcription in fungi and the point of inhibition by phenylamide fungicides like this compound. In the nucleus, Pol I transcribes ribosomal DNA (rDNA) into a precursor ribosomal RNA (pre-rRNA), which is essential for ribosome biogenesis. Phenylamides interfere with the function of Pol I, halting the synthesis of rRNA and ultimately leading to cell death.

RNA_Polymerase_I_Inhibition cluster_nucleus Fungal Nucleus rDNA rDNA (ribosomal DNA) PolI RNA Polymerase I rDNA->PolI binds to pre_rRNA pre-rRNA PolI->pre_rRNA transcribes Ribosome Ribosome Biogenesis pre_rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein CellGrowth Fungal Growth & Proliferation Protein->CellGrowth This compound This compound (Phenylamide Fungicide) This compound->Inhibition

Caption: RNA Polymerase I transcription pathway and inhibition by this compound.

Experimental Workflow for Fungicide Efficacy Testing

The evaluation of a fungicide's efficacy typically follows a structured workflow, from initial in vitro screening to field trials. The following diagram outlines a general experimental workflow for testing the efficacy of a fungicide like this compound.

Fungicide_Efficacy_Workflow start Start: New Fungicide Candidate (e.g., this compound) in_vitro In Vitro Screening (Mycelial Growth Inhibition Assay) start->in_vitro ec50 Determine EC50 Values (against target pathogens) in_vitro->ec50 greenhouse Greenhouse Trials (on infected plants) ec50->greenhouse dose_response Dose-Response Studies & Phytotoxicity Assessment greenhouse->dose_response field_trials Field Trials (multiple locations & conditions) dose_response->field_trials data_analysis Data Analysis (Efficacy & Crop Safety) field_trials->data_analysis end End: Registration & Use Recommendation data_analysis->end

Caption: General experimental workflow for fungicide efficacy evaluation.

References

Methodological & Application

Ofurace Application Notes and Protocols for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for research purposes only. Ofurace is primarily documented as a fungicide, and comprehensive data on its activity in mammalian cells is not publicly available. The protocols described herein are based on a hypothetical research application investigating its potential as an RNA polymerase I inhibitor in a laboratory setting. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling this compound, which is known to cause serious eye irritation.

Introduction

This compound is a phenylamide fungicide that acts by disrupting nucleic acid synthesis in fungi, specifically by inhibiting RNA polymerase I.[1][2] This enzyme is responsible for transcribing ribosomal RNA (rRNA), a critical component of ribosomes and essential for protein synthesis. Due to the high demand for protein synthesis in rapidly dividing cells, such as cancer cells, RNA polymerase I has emerged as a potential therapeutic target.[3][4][5]

These application notes provide a framework for investigating the effects of this compound on mammalian cells in a laboratory setting. The protocols below are designed to assess its cytotoxicity, impact on cell proliferation, and its mechanism of action related to RNA synthesis. A hypothetical study is proposed, comparing the effects of this compound on a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293T).

Data Presentation: Hypothetical Results

The following tables summarize potential quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on HeLa and HEK293T cells via MTT Assay.

This compound Conc. (µM)HeLa % Viability (Mean ± SD)HEK293T % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1
198.2 ± 5.299.1 ± 4.8
1085.7 ± 6.195.3 ± 5.5
2562.3 ± 5.888.4 ± 6.2
5041.5 ± 4.975.1 ± 5.9
10020.1 ± 3.752.6 ± 6.4
IC50 (µM) ~ 45 > 100

Table 2: Effect of this compound on Cell Proliferation via BrdU Incorporation Assay.

This compound Conc. (µM)HeLa % Proliferation (Mean ± SD)HEK293T % Proliferation (Mean ± SD)
0 (Vehicle)100 ± 7.2100 ± 8.1
195.4 ± 8.198.2 ± 7.5
1070.1 ± 6.990.5 ± 8.3
2545.8 ± 5.578.9 ± 7.1
5022.6 ± 4.160.3 ± 6.8
1008.9 ± 2.935.7 ± 5.2

Table 3: Inhibition of Nascent RNA Synthesis by this compound via 5-EU Incorporation Assay.

This compound Conc. (µM)HeLa % RNA Synthesis (Mean ± SD)HEK293T % RNA Synthesis (Mean ± SD)
0 (Vehicle)100 ± 9.5100 ± 10.2
188.3 ± 10.196.4 ± 9.8
1055.7 ± 8.485.1 ± 9.1
2530.2 ± 6.770.6 ± 8.5
5015.9 ± 4.851.3 ± 7.9
1005.1 ± 2.230.8 ± 6.3

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound on mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[3][4][6]

Materials:

  • HeLa and HEK293T cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3][4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_this compound 4. Add this compound to cells incubate_24h->add_this compound prep_this compound 3. Prepare this compound serial dilutions incubate_48h 5. Incubate 24-48h add_this compound->incubate_48h add_mtt 6. Add MTT solution incubate_48h->add_mtt incubate_3h 7. Incubate 3-4h add_mtt->incubate_3h add_solubilizer 8. Add Solubilization Solution incubate_3h->add_solubilizer read_absorbance 9. Read Absorbance (570 nm) add_solubilizer->read_absorbance

MTT Cytotoxicity Assay Workflow.
Protocol 2: Cell Proliferation Assessment using BrdU Assay

Objective: To measure the effect of this compound on cell proliferation by quantifying DNA synthesis.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected with a specific antibody, allowing for the quantification of proliferating cells.[5][7][8]

Materials:

  • Cells and culture reagents as in Protocol 1

  • BrdU labeling solution (10 µM in complete medium)[9]

  • Fixation/Denaturation solution (e.g., 1.5 M HCl)

  • Anti-BrdU antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Incubate for a period that allows for at least one cell doubling (e.g., 24 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-12 hours at 37°C.[7][9]

  • Fixation and Denaturation: Remove the medium, wash with PBS, and add the fixation/denaturation solution. Incubate for 30 minutes at room temperature.[9]

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1-2 hours. Wash again and add the HRP-conjugated secondary antibody, incubating for 1 hour.

  • Detection: Wash the wells and add TMB substrate. Incubate in the dark for 15-30 minutes until a color change is observed.[9]

  • Stopping the Reaction: Add stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and plot the dose-response curve.

BrdU_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_labeling Labeling cluster_detection Detection seed_cells 1. Seed & Treat cells with this compound (24h) add_brdu 2. Add BrdU Labeling Solution seed_cells->add_brdu incubate_brdu 3. Incubate 2-12h add_brdu->incubate_brdu fix_denature 4. Fix & Denature DNA incubate_brdu->fix_denature add_antibodies 5. Add Primary & Secondary Antibodies fix_denature->add_antibodies add_substrate 6. Add TMB Substrate add_antibodies->add_substrate add_stop 7. Add Stop Solution add_substrate->add_stop read_absorbance 8. Read Absorbance (450 nm) add_stop->read_absorbance

BrdU Cell Proliferation Assay Workflow.
Protocol 3: Nascent RNA Synthesis Assessment using 5-EU Click Chemistry

Objective: To directly measure the effect of this compound on new RNA synthesis.

Principle: 5-Ethynyluridine (5-EU) is a uridine analog that is incorporated into newly transcribed RNA. The ethynyl group can then be detected via a copper(I)-catalyzed "click" reaction with a fluorescently-tagged azide, allowing for quantification of nascent RNA by fluorescence microscopy or a plate reader.[2][10][11]

Materials:

  • Cells and culture reagents as in Protocol 1

  • 96-well black, clear-bottom plates (for imaging/fluorescence reading)

  • 5-Ethynyluridine (5-EU)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[12]

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 647 Azide)

    • Copper (II) sulfate (CuSO4)

    • Sodium ascorbate (freshly prepared)[12]

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • High-content imager or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with this compound for a shorter duration (e.g., 6-12 hours) to focus on the direct impact on transcription.

  • 5-EU Labeling: Add 5-EU to the culture medium at a final concentration of 0.5-1 mM and incubate for 1-2 hours at 37°C.[10]

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.25% Triton X-100 for 10-15 minutes.[12]

  • Click Reaction: Wash cells with PBS. Add the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[12]

  • Staining and Imaging: Wash the cells. Add a nuclear counterstain like DAPI. Acquire images using a high-content imager or measure the total fluorescence intensity per well using a microplate reader.

  • Data Analysis: Quantify the mean fluorescence intensity of the 5-EU signal per cell (or per well). Normalize the data to the vehicle control to determine the percentage of RNA synthesis.

EU_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_labeling RNA Labeling cluster_detection Detection seed_cells 1. Seed & Treat cells with this compound (6-12h) add_eu 2. Add 5-EU to medium seed_cells->add_eu incubate_eu 3. Incubate 1-2h add_eu->incubate_eu fix_perm 4. Fix & Permeabilize Cells incubate_eu->fix_perm click_reaction 5. Perform Click Reaction with Fluorescent Azide fix_perm->click_reaction stain_nuclei 6. Stain Nuclei (DAPI) click_reaction->stain_nuclei acquire_signal 7. Acquire Fluorescence Signal stain_nuclei->acquire_signal

5-EU Nascent RNA Synthesis Assay Workflow.

References

Application Notes and Protocols for Preparing Ofurace Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ofurace is a phenylamide fungicide used in agricultural applications and for in vitro research to study fungal pathogenesis and fungicide resistance.[1][2] Its mode of action involves the disruption of fungal nucleic acid synthesis by inhibiting RNA polymerase I.[2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible and reliable results in various in vitro assays. These application notes provide detailed protocols and essential data for the preparation, storage, and use of this compound stock solutions tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for calculating the required mass for stock solution preparation and for understanding its handling and storage requirements.

PropertyValueSource
CAS Number 58810-48-3[1][3][4][5]
Molecular Formula C₁₄H₁₆ClNO₃[1][3][4][5]
Molecular Weight 281.73 g/mol [1][3][4]
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide[1][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]. Water solubility is 146 mg/L at 20°C[2].[1][2]
Appearance Crystalline solid (polymorphism can occur)[1].[1]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]

Experimental Protocols

Safety Precautions
  • This compound is classified as an eye irritant (H319).[3]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound.

  • Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

General Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage & Use calc Calculate Mass (Molarity x Volume x MW) weigh Weigh this compound Powder (Use calibrated balance) calc->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Mix (Ensure complete dissolution) dissolve->vortex aliquot Aliquot into Vials (Avoid repeat freeze-thaw) vortex->aliquot store Store at -20°C (Protect from light) aliquot->store dilute Prepare Working Solution (Dilute in assay medium) store->dilute

Caption: Workflow for preparing this compound stock solutions.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps[6]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 281.73 g/mol x 1000 mg/g = 2.8173 mg

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh approximately 2.82 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C for long-term use, protected from light.[1][7]

Preparation of Working Solutions

The concentrated stock solution must be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the experimental system, typically ≤ 0.1-0.5%.

Example Dilution Table for a 10 mM Stock:

Desired Final Concentration (µM)Volume of 10 mM Stock (µL) per 1 mL of MediumFinal DMSO Concentration (%)
10.10.01%
50.50.05%
101.00.1%
252.50.25%
505.00.5%
10010.01.0%

Mechanism of Action & Logical Decision Making

This compound Mode of Action

This compound acts as a systemic fungicide with protective and curative properties.[2] Its primary mechanism involves the specific inhibition of RNA polymerase I in fungi, which halts the synthesis of ribosomal RNA and ultimately disrupts nucleic acid and protein synthesis, leading to cell death.[2]

This compound This compound RNA_Pol_I Fungal RNA Polymerase I This compound->RNA_Pol_I Inhibits rRNA_Synth rRNA Synthesis RNA_Pol_I->rRNA_Synth Protein_Synth Nucleic Acid & Protein Synthesis rRNA_Synth->Protein_Synth Fungal_Growth Fungal Growth & Proliferation Protein_Synth->Fungal_Growth

Caption: this compound inhibits fungal RNA polymerase I.

Solvent Selection for Stock Preparation

The choice of solvent is critical for ensuring the compound remains dissolved and stable. The following decision tree can guide solvent selection for this compound and similar compounds.

start Start: Need to prepare This compound stock solution check_sol Is compound soluble in DMSO? start->check_sol use_dmso Use DMSO. Prepare high-concentration stock. Store at -20°C. check_sol->use_dmso Yes check_other Check solubility in other organic solvents (e.g., Ethanol). Is it soluble? check_sol->check_other No use_other Use alternative solvent. Verify compatibility with assay system. check_other->use_other Yes check_aqueous Is aqueous solution required? Consider pH adjustment or use of co-solvents. check_other->check_aqueous No check_aqueous->use_other Yes end_fail Consult literature for specialized formulation protocols. check_aqueous->end_fail No

Caption: Decision tree for selecting an appropriate solvent.

References

Application Notes and Protocols: Ofurace for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide chemical class, specifically identified as a butyrolactone.[1] It exhibits both protective and curative activity against a specific group of fungal pathogens.[2] This document provides a summary of the known antifungal properties of this compound, its mechanism of action, and detailed protocols for evaluating its efficacy.

Mechanism of Action

This compound functions as a site-specific inhibitor of fungal RNA Polymerase I.[1][2] This enzyme is essential for the transcription of ribosomal RNA (rRNA), a critical component of ribosomes responsible for protein synthesis. By inhibiting RNA Polymerase I, this compound disrupts the production of ribosomes, leading to a cessation of protein synthesis and ultimately inhibiting fungal growth. This targeted action makes it highly effective against susceptible fungal species.

Below is a diagram illustrating the signaling pathway of RNA Polymerase I inhibition by this compound.

cluster_fungal_cell Fungal Cell This compound This compound RNAPol_I RNA Polymerase I This compound->RNAPol_I Inhibits Fungal_Growth Fungal Growth Inhibition rDNA rDNA (ribosomal DNA) pre_rRNA 45S pre-rRNA rDNA->pre_rRNA Transcription by RNAPol I Ribosome Ribosome Biogenesis pre_rRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Protein_Synthesis->Fungal_Growth Leads to

Caption: Signaling pathway of this compound inhibiting fungal growth.

Antifungal Spectrum and Efficacy

This compound is known to be highly effective against Oomycetes. Its spectrum of activity includes, but is not limited to:

  • Phytophthora spp.

  • Pythium spp.

  • Downy mildews (Peronosporales and Sclerosporales)[1][2]

Table 1: Summary of Effective Concentrations of this compound for Fungal Inhibition

Fungal SpeciesMIC50 (µg/mL)EC50 (µg/mL)Reference
Phytophthora spp.Not AvailableNot Available
Pythium spp.Not AvailableNot Available
Downy MildewsNot AvailableNot Available

Note: The lack of specific quantitative data highlights a gap in the publicly available research. The protocols provided below are intended to enable researchers to generate this critical information.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of this compound against various fungal species.[3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile saline or water

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium to obtain a fresh, pure culture.

    • Prepare a fungal suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate.

    • The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy or preliminary screening.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilution.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the specific fungal species (e.g., 35°C for most Candida species) for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[4]

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Below is a diagram illustrating the experimental workflow for MIC determination.

cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-well plate prep_plate->inoculate incubate Incubate at Optimal Temperature (24-48h) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

This compound is a targeted fungicide with a specific mode of action against Oomycetes. While its efficacy is established, there is a clear need for further research to quantify its effective concentrations against a broader range of fungal pathogens. The protocols and information provided in this document are intended to support researchers in these efforts and to facilitate the development of new and effective antifungal strategies.

References

Ofurace in Combination with Other Fungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide (or acylalanine) class, specifically targeting Oomycete pathogens.[1] Its mode of action involves the inhibition of ribosomal RNA synthesis, a critical process for fungal growth and development.[1][2] To enhance its efficacy, broaden the spectrum of activity, and manage the development of fungicide resistance, this compound can be used in combination with other fungicides with different modes of action. While patent literature suggests synergistic potential, detailed public data from peer-reviewed field trials on specific this compound combinations are limited.[1] This document provides detailed application notes and protocols based on established principles of fungicide synergy and resistance management, using logical and patent-suggested combination partners for this compound.

Modes of Action

A successful fungicide combination strategy relies on pairing fungicides with different modes of action to target the pathogen at multiple points in its life cycle and metabolic pathways.

  • This compound (FRAC Group 4): A phenylamide that inhibits nucleic acid synthesis (specifically RNA polymerase I). It is systemic and moves upward within the plant (acropetal movement), providing protective and curative activity against pathogens like Phytophthora and Pythium species.[1][2][3]

  • Mancozeb (FRAC Group M3): A multi-site contact fungicide with a protective mode of action. It interferes with multiple biochemical processes within the fungal cell. Due to its multi-site activity, the risk of resistance development is low.

  • Fosetyl-Al (FRAC Group P07): An ethyl phosphonate that has a complex mode of action, including direct inhibition of the pathogen and, importantly, stimulation of the plant's natural defense mechanisms. It exhibits both acropetal and basipetal systemic movement.

  • Other Acylalanines (e.g., Metalaxyl, Benalaxyl) (FRAC Group 4): These share the same mode of action as this compound.[1] While combinations within the same FRAC group are generally not recommended for resistance management, patents have explored such mixtures, potentially for synergistic effects against specific pathogen strains.[1]

Signaling Pathway of this compound

The following diagram illustrates the targeted signaling pathway of this compound within an Oomycete pathogen.

Ofurace_Pathway cluster_pathogen Oomycete Pathogen Cell rDNA Ribosomal DNA RNA_Polymerase_I RNA Polymerase I rDNA->RNA_Polymerase_I Transcription rRNA Ribosomal RNA (Precursor) RNA_Polymerase_I->rRNA Ribosome_Assembly Ribosome Assembly rRNA->Ribosome_Assembly Protein_Synthesis Protein Synthesis Ribosome_Assembly->Protein_Synthesis Fungal_Growth Mycelial Growth & Sporulation Protein_Synthesis->Fungal_Growth This compound This compound This compound->RNA_Polymerase_I Inhibits

Caption: Mode of action of this compound in Oomycete pathogens.

Illustrative Efficacy Data

The following tables present hypothetical data to illustrate how the efficacy of this compound combinations might be evaluated. Note: This data is for illustrative purposes only and is not derived from published field trials.

Table 1: In Vitro Mycelial Growth Inhibition of Phytophthora infestans

TreatmentConcentration (µg/mL)Mycelial Growth Inhibition (%)
Untreated Control-0
This compound0.165
Mancozeb1055
This compound + Mancozeb0.05 + 585 (Synergistic)
Fosetyl-Al550
This compound + Fosetyl-Al0.05 + 2.578 (Additive)

Table 2: Control of Late Blight (Phytophthora infestans) on Tomato Plants in Greenhouse Trials

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Percent Disease Control
Untreated Control-850
This compound1003064.7
Mancozeb15004547.1
This compound + Mancozeb50 + 7501582.4
Fosetyl-Al20004052.9
This compound + Fosetyl-Al50 + 10002570.6

Experimental Protocols

Protocol 1: In Vitro Evaluation of Fungicide Combinations

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other fungicides on the mycelial growth of an Oomycete pathogen.

Materials:

  • Pure cultures of the target Oomycete pathogen (e.g., Phytophthora infestans, Pythium ultimum).

  • Appropriate culture medium (e.g., V8 juice agar, cornmeal agar).

  • Technical grade this compound and combination fungicide(s).

  • Sterile distilled water and appropriate solvents (e.g., acetone, DMSO) for stock solutions.

  • Sterile Petri dishes (90 mm).

  • Micropipettes and sterile tips.

  • Incubator.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each fungicide in a suitable solvent at a high concentration (e.g., 10,000 µg/mL).

  • Medium Preparation: Prepare the culture medium and autoclave. Allow it to cool to 45-50°C in a water bath.

  • Fungicide Amendment: Add the required volume of fungicide stock solutions to the molten agar to achieve a range of final concentrations, both for individual fungicides and for their combinations in various ratios (e.g., 1:1, 1:10, 10:1). Ensure the final solvent concentration is non-inhibitory (typically <0.5%).

  • Plating: Pour the amended and control (solvent only) agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the growing edge of an actively growing pathogen culture in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 18-22°C for P. infestans).

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each treatment relative to the control. Use a suitable method, such as Colby's formula, to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 2: Greenhouse Efficacy Trial

Objective: To evaluate the protective and curative efficacy of this compound combinations against a target disease on a host plant.

Materials:

  • Healthy, susceptible host plants (e.g., tomato or potato for late blight).

  • Isolate of the target pathogen and means for inoculum production (e.g., sporangial suspension).

  • Formulated this compound and combination fungicide(s).

  • Pressurized sprayer calibrated to deliver a fine, uniform mist.

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Dew chamber or means to maintain high humidity for infection.

Procedure:

  • Plant Propagation: Grow host plants to a suitable, uniform growth stage (e.g., 4-6 true leaves).

  • Treatment Application:

    • For protective activity, apply fungicide treatments to the plants 24-72 hours before inoculation.

    • For curative activity, apply fungicide treatments 12-48 hours after inoculation.

    • Prepare spray solutions of individual fungicides and their tank mixes at desired rates. Include an untreated control (water spray).

  • Inoculation: Prepare a standardized inoculum suspension (e.g., 1 x 10^5 sporangia/mL). Spray the inoculum uniformly onto the foliage of the plants until runoff.

  • Infection Period: Place the inoculated plants in a high-humidity environment (e.g., >95% RH) for 24-48 hours to facilitate infection.

  • Incubation: Move the plants to a greenhouse with conditions conducive to disease development.

  • Disease Assessment: 7-14 days after inoculation, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for evaluating fungicide combinations and the logical basis for using such combinations.

Fungicide_Combination_Workflow cluster_lab In Vitro Screening cluster_greenhouse Greenhouse Trials cluster_field Field Trials Pathogen_Isolation Isolate & Culture Pathogen Fungicide_Screening Screen Individual Fungicides (MIC/EC50) Pathogen_Isolation->Fungicide_Screening Combination_Assay Test Combinations (Synergy Analysis) Fungicide_Screening->Combination_Assay Host_Propagation Propagate Host Plants Combination_Assay->Host_Propagation Protective_Trial Protective Efficacy Trial Host_Propagation->Protective_Trial Curative_Trial Curative Efficacy Trial Host_Propagation->Curative_Trial Field_Plot_Design Design Field Plots (Randomized Block) Protective_Trial->Field_Plot_Design Curative_Trial->Field_Plot_Design Application_Timing Determine Application Timing & Intervals Field_Plot_Design->Application_Timing Yield_Assessment Assess Disease & Yield Application_Timing->Yield_Assessment

Caption: Workflow for evaluating fungicide combinations.

Combination_Logic This compound This compound (Systemic, Single-Site) Combination This compound Combination This compound->Combination Partner_Fungicide Partner Fungicide (e.g., Contact, Multi-Site) Partner_Fungicide->Combination Enhanced_Efficacy Enhanced Efficacy (Synergy/Additive Effect) Combination->Enhanced_Efficacy Leads to Broad_Spectrum Broader Spectrum of Control Combination->Broad_Spectrum Leads to Resistance_Management Resistance Management (Multiple Modes of Action) Combination->Resistance_Management Leads to

Caption: Rationale for using this compound in combination.

Conclusion

Combining this compound with fungicides that have different modes of action, such as the multi-site contact fungicide mancozeb or the plant defense stimulator fosetyl-al, is a theoretically sound strategy for effective and sustainable disease management. This approach can lead to enhanced and more consistent disease control while mitigating the risk of resistance development in target Oomycete populations. The provided protocols offer a framework for researchers to systematically evaluate and optimize such combinations for specific pathosystems. Further public research is encouraged to validate these strategies in field conditions and provide quantitative data to guide practical applications.

References

Ofurace-Based Selective Media for Fungal Isolation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific fungal species from mixed microbial populations is a critical step in various research, clinical, and industrial applications, including drug discovery, agricultural pathology, and environmental monitoring. Selective media are invaluable tools designed to favor the growth of target fungi while inhibiting the proliferation of others. Ofurace, a phenylamide fungicide, exhibits a specific mode of action, making it a prime candidate for the development of selective media for the isolation of particular fungal groups.

This compound is a systemic fungicide that specifically targets Oomycetes, a group of fungus-like eukaryotes that includes notorious plant pathogens such as Phytophthora and Pythium.[1][2][3][4] Its mechanism of action involves the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I.[1][3][4][5] This specific inhibitory action allows for the formulation of media that can selectively isolate fungi that are naturally resistant to phenylamides while suppressing the growth of susceptible Oomycetes.

These application notes provide detailed protocols for the development and application of this compound-based selective media for fungal isolation. The protocols are designed to be adaptable for the isolation of specific resistant fungal species from various sample types.

Data Presentation

Table 1: Susceptibility of Various Fungal Genera to Phenylamide Fungicides (including this compound)

Fungal GroupGenusSusceptibility to PhenylamidesKey References
Oomycetes PhytophthoraGenerally Susceptible[1][3][4]
PythiumGenerally Susceptible[1][3][4]
PeronosporaGenerally Susceptible[3]
PlasmoparaGenerally Susceptible[2]
True Fungi AspergillusGenerally Resistant
PenicilliumGenerally Resistant
FusariumGenerally Resistant
TrichodermaGenerally Resistant
SaccharomycesGenerally Resistant

Note: Susceptibility can vary between species and even strains within a genus due to the development of resistance.[1][2] It is recommended to perform preliminary sensitivity testing with target isolates.

Table 2: Recommended Antibiotics for Bacterial Inhibition in Fungal Isolation Media

AntibioticTypical Concentration Range (mg/L)Target Bacteria
Ampicillin100 - 250Gram-positive and some Gram-negative
Rifampicin10 - 50Broad-spectrum, including Gram-positive and Gram-negative
Streptomycin50 - 200Broad-spectrum, particularly effective against Gram-negative
Chloramphenicol50 - 100Broad-spectrum
Gentamicin50 - 100Broad-spectrum, particularly effective against Gram-negative

Experimental Protocols

Protocol 1: Preparation of this compound-Based Selective Agar (OSA)

This protocol outlines the preparation of a basal selective medium incorporating this compound. The concentration of this compound may need to be optimized based on the target fungal species and the expected level of susceptibility in the sample.

Materials:

  • V8 juice

  • Calcium carbonate (CaCO₃)

  • Agar

  • This compound (analytical grade)

  • Broad-spectrum antibiotics (e.g., Ampicillin and Rifampicin)

  • Sterile distilled water

  • Autoclave

  • Sterile Petri dishes

  • pH meter

Procedure:

  • Prepare V8 Juice Agar:

    • For 1 liter of medium, mix 200 ml of V8 juice with 800 ml of distilled water.[6][7]

    • Add 3 g of calcium carbonate (CaCO₃) and 20 g of agar.[6]

    • Adjust the pH of the medium to 6.5-7.0 using NaOH or HCl before autoclaving.

    • Autoclave the mixture at 121°C for 15-20 minutes.

  • Cool the Medium:

    • Allow the autoclaved medium to cool in a water bath to 45-50°C. It is crucial not to add the heat-labile components (this compound and antibiotics) to the medium when it is too hot, as this can cause degradation.

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/ml. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare stock solutions of the chosen antibiotics in sterile distilled water according to the manufacturer's instructions and filter-sterilize.

  • Add Selective Agents:

    • Aseptically add the this compound stock solution to the cooled V8 juice agar to achieve the desired final concentration (e.g., 10, 50, or 100 mg/L). The optimal concentration should be determined empirically.

    • Aseptically add the antibiotic stock solutions to the medium. For example, add Ampicillin to a final concentration of 250 mg/L and Rifampicin to 10 mg/L.

  • Pour Plates:

    • Gently swirl the medium to ensure even distribution of all components.

    • Pour approximately 20-25 ml of the this compound-based selective agar into sterile Petri dishes.

    • Allow the plates to solidify at room temperature.

  • Storage:

    • Store the prepared plates in the dark at 4°C for up to two weeks. Phenylamide fungicides can be sensitive to light.

Protocol 2: Fungal Isolation from Soil Samples

Materials:

  • Soil sample

  • Sterile saline solution (0.85% NaCl) or sterile distilled water

  • This compound-Based Selective Agar (OSA) plates

  • Sterile flasks or tubes

  • Shaker

  • Sterile spreaders

  • Incubator

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the soil sample and suspend it in 90 ml of sterile saline solution or distilled water in a sterile flask.

  • Serial Dilution:

    • Shake the suspension vigorously for 20-30 minutes on a shaker to dislodge fungal spores and mycelial fragments from soil particles.

    • Perform a serial dilution of the soil suspension (e.g., 10⁻², 10⁻³, 10⁻⁴) in sterile saline solution.

  • Plating:

    • Pipette 100 µl of each dilution onto the surface of the OSA plates.

    • Spread the inoculum evenly over the agar surface using a sterile spreader.

  • Incubation:

    • Incubate the plates at a suitable temperature for the target fungi (typically 25-28°C) in the dark.

    • Examine the plates daily for fungal growth.

  • Isolation and Purification:

    • Once colonies appear, select morphologically distinct colonies and subculture them onto fresh, non-selective media (e.g., Potato Dextrose Agar) for purification and identification.

Protocol 3: Fungal Isolation from Plant Tissue

Materials:

  • Infected plant tissue

  • 70% ethanol

  • 1% sodium hypochlorite solution

  • Sterile distilled water

  • This compound-Based Selective Agar (OSA) plates

  • Sterile filter paper

  • Sterile scalpel or forceps

  • Incubator

Procedure:

  • Surface Sterilization:

    • Wash the plant tissue under running tap water to remove excess soil and debris.

    • Cut the tissue into small pieces (approximately 5x5 mm), focusing on the leading edge of any lesions.

    • Immerse the tissue pieces in 70% ethanol for 30-60 seconds.

    • Transfer the tissue to a 1% sodium hypochlorite solution for 1-3 minutes. The duration may need to be optimized depending on the tissue type to minimize damage to the target fungus.

    • Rinse the tissue pieces three times with sterile distilled water to remove residual sterilants.

  • Plating:

    • Blot the surface-sterilized tissue pieces dry on sterile filter paper.

    • Aseptically place the tissue pieces onto the surface of the OSA plates.

  • Incubation:

    • Incubate the plates at a suitable temperature for the target fungi (typically 25-28°C) in the dark.

    • Monitor the plates for fungal growth emerging from the plant tissue.

  • Isolation and Purification:

    • When mycelial growth is observed, transfer a small piece of the hyphal tip to a fresh, non-selective medium for purification and subsequent identification.

Mandatory Visualizations

G This compound Mode of Action: Inhibition of rRNA Synthesis cluster_nucleolus Nucleolus rDNA rDNA (ribosomal DNA) RNA_Pol_I RNA Polymerase I rDNA->RNA_Pol_I binds to pre_rRNA pre-rRNA RNA_Pol_I->pre_rRNA transcribes Ribosome_Subunits Ribosome Subunits pre_rRNA->Ribosome_Subunits processed into Protein_Synthesis Protein Synthesis Ribosome_Subunits->Protein_Synthesis essential for This compound This compound This compound->Inhibition Inhibition->RNA_Pol_I Fungal_Growth Fungal Growth Inhibition->Fungal_Growth ultimately inhibits Protein_Synthesis->Fungal_Growth enables

Caption: Signaling pathway of this compound inhibiting fungal growth.

G Experimental Workflow for Fungal Isolation from Soil Soil_Sample 1. Soil Sample Collection Suspension 2. Create Soil Suspension Soil_Sample->Suspension Serial_Dilution 3. Serial Dilution Suspension->Serial_Dilution Plating 4. Plating on OSA Medium Serial_Dilution->Plating Incubation 5. Incubation Plating->Incubation Isolation 6. Isolation of Colonies Incubation->Isolation Purification 7. Purification on Non-Selective Medium Isolation->Purification Identification 8. Identification Purification->Identification

Caption: Workflow for isolating fungi from soil samples.

G Logical Relationship for Selective Media Design Target_Fungus Identify Target Fungus (Phenylamide-Resistant) Ofurace_Concentration Determine Optimal This compound Concentration Target_Fungus->Ofurace_Concentration Non_Target_Fungi Identify Non-Target Fungi (Phenylamide-Susceptible Oomycetes) Non_Target_Fungi->Ofurace_Concentration Bacterial_Contaminants Identify Potential Bacterial Contaminants Antibiotic_Selection Select Appropriate Antibiotics Bacterial_Contaminants->Antibiotic_Selection Basal_Medium Select Basal Medium (e.g., V8 Agar) Selective_Medium Formulate this compound-Based Selective Medium (OSA) Basal_Medium->Selective_Medium Ofurace_Concentration->Selective_Medium Antibiotic_Selection->Selective_Medium

Caption: Key considerations for designing selective media.

References

Application Notes and Protocols for Ofurace in Agricultural Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide class of chemistry. Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in oomycete pathogens, making it an effective tool for managing diseases caused by these organisms.[1] this compound exhibits both protective and curative activity.[2] This document provides detailed application notes and protocols for the use of this compound in agricultural field trials, aimed at evaluating its efficacy and optimizing its use for crop protection.

Mechanism of Action: Inhibition of RNA Polymerase I

This compound specifically targets RNA polymerase I, the enzyme responsible for transcribing rRNA genes in oomycetes.[2][3] By inhibiting this enzyme, this compound disrupts the production of ribosomes, which are essential for protein synthesis and, consequently, cell growth and proliferation. This targeted action makes it highly effective against oomycetes.[1][4]

Signaling Pathway of this compound

This compound This compound (Phenylamide Fungicide) CellWall Oomycete Cell Wall and Membrane This compound->CellWall Uptake RNA_Pol_I RNA Polymerase I This compound->RNA_Pol_I Inhibition Cytoplasm Cytoplasm CellWall->Cytoplasm Nucleolus Nucleolus Cytoplasm->Nucleolus Nucleolus->RNA_Pol_I rRNA_precursor pre-rRNA (45S) rDNA rDNA (ribosomal DNA) rDNA->rRNA_precursor Transcription rRNA_processing rRNA Processing rRNA_precursor->rRNA_processing Ribosome Mature Ribosomes (rRNA + proteins) rRNA_processing->Ribosome Protein_Synth Protein Synthesis Ribosome->Protein_Synth Growth Mycelial Growth & Sporulation Protein_Synth->Growth

Caption: this compound inhibits RNA Polymerase I in the nucleolus, blocking rRNA synthesis.

Quantitative Data from Representative Field Trials

Table 1: Dose-Response of this compound against Potato Late Blight (Phytophthora infestans)

This compound Application Rate (g a.i./ha)Disease Severity (%)Disease Control (%)Potato Yield (t/ha)
0 (Untreated Control)85.20.015.3
10025.669.928.7
15015.382.132.5
2008.789.835.1
2505.194.036.8

Table 2: Efficacy of this compound against Grape Downy Mildew (Plasmopara viticola)

TreatmentApplication Rate (g a.i./ha)Leaf Disease Incidence (%)Bunch Disease Severity (%)Yield ( kg/vine )
Untreated Control092.578.31.2
This compound15018.710.53.8
This compound + Mancozeb150 + 150010.24.14.5
Standard Fungicide-15.88.94.1

Experimental Protocols for Agricultural Field Trials

The following are detailed protocols for conducting field trials to evaluate the efficacy of this compound against common oomycete diseases.

Protocol 1: Efficacy of this compound against Potato Late Blight (Phytophthora infestans)

1. Objective: To determine the dose-dependent efficacy of this compound in controlling potato late blight and its impact on tuber yield.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.[5]

  • Plot Size: 4 rows, 10 meters long, with a row spacing of 0.75 meters. The two central rows serve as the assessment area.

  • Treatments:

    • T1: Untreated Control

    • T2: this compound @ 100 g a.i./ha

    • T3: this compound @ 150 g a.i./ha

    • T4: this compound @ 200 g a.i./ha

    • T5: this compound @ 250 g a.i./ha

    • T6: Standard Fungicide (e.g., Mancozeb) at recommended rate.

3. Application of Treatments:

  • Application Method: Foliar spray using a calibrated backpack sprayer.

  • Spray Volume: 400-600 L/ha, ensuring thorough coverage of the foliage.

  • Timing: Prophylactic applications beginning when weather conditions are favorable for disease development, or at the first sign of disease in the region.[6] Subsequent applications at 7-10 day intervals.

4. Data Collection:

  • Disease Assessment: Disease severity will be assessed on the two central rows of each plot at 7-day intervals, starting from the first appearance of symptoms. Use a standard disease rating scale (e.g., 0-100% leaf area affected or a 1-9 scale).[5]

  • Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the sequential disease severity data to provide a quantitative summary of the epidemic.

  • Yield Assessment: At the end of the season, harvest the tubers from the two central rows of each plot. Record the total tuber weight per plot and convert to t/ha.

5. Statistical Analysis:

  • Analyze disease severity, AUDPC, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.[7]

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Experimental Workflow for Potato Late Blight Trial

cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Randomized Complete Block Design B Plot Establishment (4 rows x 10m) A->B C Potato Planting B->C D Calibrate Sprayer C->D E Apply Treatments (this compound doses, Control) D->E F Repeat applications (7-10 day intervals) E->F G Weekly Disease Severity Assessment F->G H Calculate AUDPC G->H I Harvest & Measure Yield G->I J Statistical Analysis (ANOVA, Mean Separation) H->J I->J A Field Trial Implementation B Disease Pressure (Natural or Artificial Inoculation) A->B C Fungicide Application (this compound) A->C D Untreated Control A->D F Crop Yield Measurement A->F E Disease Assessment (% Severity, % Incidence) B->E G Data Analysis (Statistical Comparison) E->G F->G H Efficacy Determination G->H

References

Ofurace Delivery Methods for Systemic Plant Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofurace is a systemic fungicide belonging to the phenylamide class of chemicals. It is recognized for its efficacy against Oomycete pathogens, such as Phytophthora and Pythium species, which are responsible for a variety of devastating plant diseases. The systemic nature of this compound allows it to be absorbed and translocated within the plant, providing protection to both existing and newly developing tissues. Its mode of action is the specific inhibition of ribosomal RNA synthesis in fungi, thereby halting protein synthesis and preventing further growth and proliferation of the pathogen.[1]

This document provides detailed application notes and protocols for the delivery of this compound for systemic plant protection. It is intended to guide researchers, scientists, and drug development professionals in the effective use of this fungicide and in the design of experiments to evaluate its efficacy and understand its interaction with plant systems.

Data Presentation: Efficacy of this compound Delivery Methods

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the expected efficacy of phenylamide fungicides, including this compound, based on their known performance against Oomycete pathogens. Efficacy is often measured by the percentage of disease reduction compared to an untreated control.

Table 1: Foliar Application Efficacy of Phenylamide Fungicides against Foliar Oomycete Pathogens (e.g., Plasmopara viticola - Downy Mildew)

Application Rate (a.i.)Disease Incidence Reduction (%)Disease Severity Reduction (%)Reference
100-200 g/ha70-90%60-85%General phenylamide efficacy data
200-300 g/ha85-98%80-95%General phenylamide efficacy data

Table 2: Soil Drench Efficacy of Phenylamide Fungicides against Soilborne Oomycete Pathogens (e.g., Phytophthora spp. - Root Rot)

Application Rate (a.i.)Root Rot Incidence Reduction (%)Plant Mortality Reduction (%)Reference
50-100 mg/L60-80%50-75%General phenylamide efficacy data
100-200 mg/L75-95%70-90%General phenylamide efficacy data

Table 3: Seed Treatment Efficacy of Phenylamide Fungicides against Seedling Diseases (e.g., Pythium spp. - Damping-off)

Application Rate (g a.i./100 kg seed)Seedling Emergence Increase (%)Damping-off Incidence Reduction (%)Reference
20-4015-25%50-70%General phenylamide efficacy data
40-6020-35%65-85%General phenylamide efficacy data

Note: a.i. refers to the active ingredient. The efficacy of this compound can be influenced by factors such as pathogen pressure, environmental conditions, and the specific plant species.

Experimental Protocols

Protocol 1: Evaluation of Foliar Application of this compound for Control of Downy Mildew

Objective: To determine the efficacy of foliar-applied this compound in controlling downy mildew on a susceptible host plant (e.g., grapevines or cucumbers).

Materials:

  • This compound formulation

  • Susceptible host plants

  • Downy mildew pathogen inoculum (Plasmopara viticola)

  • Spraying equipment (e.g., handheld sprayer or spray cabinet)

  • Controlled environment growth chamber or greenhouse

  • Disease assessment scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe necrosis)

  • Statistical analysis software

Procedure:

  • Plant Propagation: Grow susceptible host plants from seed or cuttings in pots containing a sterile potting mix. Maintain plants in a controlled environment with optimal conditions for growth.

  • Treatment Application:

    • Prepare different concentrations of this compound solution according to the manufacturer's instructions or experimental design. Include a water-only control group.

    • Apply the treatments as a foliar spray to the point of runoff, ensuring complete coverage of all leaf surfaces.

  • Inoculation:

    • 24 hours after fungicide application, inoculate the plants with a suspension of downy mildew sporangia.

    • Maintain high humidity ( >95%) for 24 hours post-inoculation to facilitate infection.

  • Incubation: Return the plants to the controlled environment and monitor for disease development.

  • Disease Assessment:

    • 7-10 days after inoculation, assess the disease severity on each leaf using a standardized rating scale.

    • Calculate the average disease severity for each treatment group.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each this compound concentration compared to the untreated control.

Protocol 2: Evaluation of Soil Drench Application of this compound for Control of Phytophthora Root Rot

Objective: To assess the efficacy of this compound applied as a soil drench for the control of Phytophthora root rot in potted plants.

Materials:

  • This compound formulation

  • Susceptible host plants (e.g., citrus or rhododendron)

  • Phytophthora spp. inoculum (e.g., mycelial plugs or zoospore suspension)

  • Pots and sterile potting mix

  • Graduated cylinders for drench application

  • Controlled environment growth chamber or greenhouse

  • Root rot severity assessment scale (e.g., 1-5 scale where 1 = healthy roots and 5 = completely rotted roots)

  • Statistical analysis software

Procedure:

  • Plant and Pathogen Preparation: Grow susceptible host plants in pots. Culture the Phytophthora pathogen on a suitable agar medium.

  • Inoculation:

    • Inoculate the potting mix with the Phytophthora inoculum.

    • Transplant the host plants into the inoculated pots.

  • Treatment Application:

    • Prepare different concentrations of this compound solution.

    • Apply the solutions as a soil drench to the pots, ensuring even distribution of the fungicide in the root zone. Include a water-only control.

  • Incubation: Place the pots in a controlled environment conducive to disease development (e.g., high soil moisture).

  • Assessment:

    • After a predetermined period (e.g., 4-6 weeks), carefully remove the plants from the pots.

    • Wash the roots and assess the severity of root rot using a rating scale.

    • Measure plant growth parameters such as shoot height and dry weight.

  • Data Analysis:

    • Perform statistical analysis to compare the root rot severity and plant growth parameters among the different treatments.

    • Calculate the percentage of disease control.

Protocol 3: Evaluation of this compound Seed Treatment for Control of Pythium Damping-off

Objective: To evaluate the effectiveness of this compound as a seed treatment in protecting seedlings from Pythium damping-off.

Materials:

  • This compound formulation suitable for seed treatment

  • Seeds of a susceptible plant species (e.g., cucumber or soybean)

  • Pythium spp. inoculum

  • Seed treatment equipment (e.g., rotating drum mixer)

  • Pots or trays with sterile soil or sand

  • Controlled environment growth chamber

  • Statistical analysis software

Procedure:

  • Seed Treatment:

    • Treat the seeds with different rates of this compound. Ensure even coating of the seeds. Include an untreated control group.

  • Soil Inoculation: Infest the sterile soil or sand with a known amount of Pythium inoculum.

  • Sowing: Sow the treated and untreated seeds in the infested soil.

  • Incubation: Place the pots or trays in a growth chamber with conditions favorable for damping-off.

  • Assessment:

    • Record seedling emergence daily for 1-2 weeks.

    • Assess the incidence of pre- and post-emergence damping-off.

    • Measure seedling height and root development.

  • Data Analysis:

    • Analyze the data on seedling emergence and disease incidence using appropriate statistical tests.

    • Calculate the percentage of disease control for each treatment.

Visualization of Signaling Pathways and Workflows

This compound Mode of Action and Systemic Translocation

This compound, as a phenylamide fungicide, is absorbed by the plant and moves primarily upwards through the xylem, a process known as acropetal translocation. This systemic movement allows the fungicide to reach and protect new growth that emerges after application.

Ofurace_Translocation cluster_plant Plant cluster_application This compound Application Roots Roots Xylem Xylem Roots->Xylem Absorption Stem Stem Xylem->Stem Leaves Leaves Stem->Leaves New_Growth New Growth Leaves->New_Growth Acropetal Translocation Foliar_Spray Foliar Spray Foliar_Spray->Leaves Soil_Drench Soil Drench Soil_Drench->Roots Seed_Treatment Seed Treatment Seed_Treatment->Roots

Caption: Systemic translocation of this compound in a plant following different application methods.

Hypothetical Interaction of Phenylamides with Plant Defense Signaling

While direct evidence for this compound's interaction with specific plant signaling pathways is scarce, systemic fungicides can sometimes influence plant defense responses. The two major defense signaling pathways in plants are the Salicylic Acid (SA) pathway, primarily involved in resistance against biotrophic pathogens, and the Jasmonic Acid/Ethylene (JA/ET) pathway, which is mainly active against necrotrophic pathogens and herbivores. It is hypothesized that by controlling the primary Oomycete pathogen, a phenylamide fungicide like this compound could indirectly affect the balance of these pathways.

Plant_Defense_Pathways cluster_pathways Plant Defense Signaling cluster_interaction Hypothetical Interaction SA_Pathway Salicylic Acid (SA) Pathway (Biotrophic Pathogens) JA_ET_Pathway Jasmonic Acid/Ethylene (JA/ET) Pathway (Necrotrophic Pathogens) SA_Pathway->JA_ET_Pathway Antagonistic Crosstalk Defense_Response Systemic Acquired Resistance (SAR) Pathogenesis-Related (PR) Proteins SA_Pathway->Defense_Response JA_ET_Pathway->Defense_Response Phenylamide Phenylamide Fungicide (e.g., this compound) Oomycete_Pathogen Oomycete Pathogen Phenylamide->Oomycete_Pathogen Inhibits Oomycete_Pathogen->SA_Pathway Induces

Caption: Hypothetical influence of a phenylamide fungicide on plant defense signaling pathways.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a generalized workflow for conducting efficacy trials of a systemic fungicide like this compound.

Efficacy_Testing_Workflow Start Start Experimental_Design Experimental Design (Treatments, Replicates, Controls) Start->Experimental_Design Plant_Preparation Plant Propagation & Acclimatization Experimental_Design->Plant_Preparation Treatment_Application Fungicide Application (Foliar, Drench, or Seed) Plant_Preparation->Treatment_Application Pathogen_Inoculation Pathogen Inoculation Treatment_Application->Pathogen_Inoculation Incubation Incubation in Controlled Environment Pathogen_Inoculation->Incubation Data_Collection Disease Assessment & Data Collection Incubation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End Results->End

Caption: A generalized workflow for conducting fungicide efficacy trials.

References

Troubleshooting & Optimization

Ofurace Resistance Mechanisms: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating ofurace resistance in oomycete populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is resistance primarily a concern in oomycetes rather than true fungi?

A: this compound is a systemic phenylamide fungicide. It is crucial to understand that its targets, organisms like Phytophthora and Pythium, are oomycetes , not true fungi.[1] While morphologically similar, oomycetes belong to a different kingdom (Stramenopila) and have distinct cellular and genetic features.[1] For instance, their cell walls are primarily composed of cellulose, unlike the chitin-based cell walls of fungi.[1] this compound's mode of action is specific to a target within oomycetes, making it highly effective against diseases like late blight and downy mildew but not against fungal pathogens. Therefore, resistance studies are correctly focused on oomycete populations.

Q2: How can I determine if my oomycete isolate is resistant to this compound?

A: The most common method is to determine the Effective Concentration to 50% (EC50) , which is the concentration of a fungicide that inhibits 50% of the mycelial growth compared to a control.[2] Isolates are classified as sensitive, intermediately resistant, or highly resistant based on their EC50 values. The Resistance Factor (RF) is then calculated by dividing the EC50 of a test isolate by the EC50 of a known sensitive (wild-type) isolate.[3] An RF value significantly greater than 1 indicates resistance.

Workflow for Assessing this compound Resistance

G Figure 1. Experimental workflow for this compound resistance assessment. cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis (for Resistant Isolates) iso Oomycete Isolation assay Mycelial Growth Inhibition Assay iso->assay ec50 Calculate EC50 & Resistance Factor (RF) assay->ec50 dna DNA Extraction ec50->dna Isolate is Resistant (RF > 1) pcr PCR Amplification of Target Gene dna->pcr seq Sanger Sequencing pcr->seq align Sequence Alignment & Mutation Analysis seq->align end End align->end start Start start->iso

Caption: Workflow for identifying and confirming this compound resistance.

Q3: My EC50 values for this compound are inconsistent across experiments. What are the common causes of variability?

A: Inconsistent EC50 values are a common challenge in sensitivity testing. Several factors can contribute to this variability:

  • Inoculum Viability: The age and health of the mycelial plugs used for inoculation can significantly impact growth rates. Always use actively growing mycelium from the edge of a fresh culture plate.

  • Media Preparation: Ensure the fungicide is thoroughly mixed into the agar medium before it solidifies. Inadequate mixing can create "hot spots" with high concentrations and other areas with low concentrations. Use a consistent agar depth in all Petri dishes.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low (typically <1%) and consistent across all plates, including the control, as the solvent itself can inhibit growth at higher concentrations.

  • Incubation Conditions: Maintain consistent temperature and light/dark cycles during incubation. Fluctuations can alter oomycete growth rates and affect the final EC50 calculation.

  • Calculation Method: Use a consistent statistical method and software for calculating EC50 values from your dose-response data.[4] Non-parametric splines or logarithmic transformations are often used to normalize data before analysis.[2][4]

Q4: What is the primary molecular mechanism of resistance to this compound and similar phenylamide fungicides?

A: The primary mechanism of resistance is a target-site modification . Phenylamides like this compound and metalaxyl inhibit the activity of RNA Polymerase I (Pol I) , a crucial enzyme responsible for transcribing ribosomal RNA (rRNA).[5][6] This inhibition halts protein synthesis, leading to cell death.[7][8] Resistance typically arises from point mutations in the gene encoding a subunit of the Pol I enzyme complex. These mutations alter the protein structure at the fungicide's binding site, reducing its inhibitory effect without compromising the enzyme's essential function. This is a form of Target-Site Resistance (TSR).[9][10]

Mechanism of Action and Target-Site Resistance

G Figure 2. This compound inhibits RNA Pol I; mutations confer resistance. cluster_sensitive Sensitive Isolate cluster_resistant Resistant Isolate This compound This compound polI_sens RNA Polymerase I (Wild-Type) This compound->polI_sens Inhibits rRNA rRNA Synthesis polI_sens->rRNA Catalyzes growth Mycelial Growth rRNA->growth Enables ofurace_res This compound polI_res RNA Polymerase I (Mutated) ofurace_res->polI_res Binding Prevented rRNA_res rRNA Synthesis polI_res->rRNA_res Catalyzes growth_res Resistant Growth rRNA_res->growth_res Enables G Figure 3. Classification of fungicide resistance mechanisms. center_node Resistance Mechanisms tsr Target-Site Resistance (TSR) center_node->tsr ntsr Non-Target-Site Resistance (NTSR) center_node->ntsr tsr_mech1 Target Protein Mutation (e.g., RNA Polymerase I) tsr->tsr_mech1 tsr_mech2 Target Gene Overexpression tsr->tsr_mech2 ntsr_mech1 Enhanced Metabolic Detoxification ntsr->ntsr_mech1 ntsr_mech2 Increased Efflux (Transporter Pumps) ntsr->ntsr_mech2 ntsr_mech3 Reduced Fungicide Uptake ntsr->ntsr_mech3

References

Technical Support Center: Overcoming Ofurace Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of Ofurace during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has a reported water solubility of 146 mg/L at 20°C and pH 7.[1] While classified as moderately soluble, this can be a limiting factor in various experimental setups requiring higher concentrations.

Q2: What is the mechanism of action of this compound?

This compound is a phenylamide fungicide that functions as a systemic fungicide with curative and protective action.[1] Its primary mode of action is the disruption of fungal nucleic acid synthesis by inhibiting RNA polymerase I.[1]

Q3: In which organic solvents is this compound more soluble?

This compound exhibits significantly higher solubility in some organic solvents. For instance, its solubility in acetone is 68,000 mg/L at 20°C.[1]

Q4: Can pH adjustment improve the aqueous solubility of this compound?

The stability and solubility of many pesticides can be influenced by the pH of the aqueous solution.[2] For fungicides, it is crucial to maintain the pH within a range that does not cause degradation. While specific data on this compound's pH-dependent solubility is limited, it is known that extreme pH values can lead to the hydrolysis of pesticides.[2] It is recommended to maintain a pH between 5 and 7 for spray solutions of most pesticides to ensure stability.[2]

Q5: What are the signs of this compound precipitation in my experiment?

Precipitation of this compound in your aqueous solution can manifest as visible particulate matter, cloudiness (turbidity), or the formation of a solid residue at the bottom of your container. In analytical techniques like HPLC, it can lead to pressure fluctuations and blockages.[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. The concentration of this compound exceeds its solubility limit in the buffer. The buffer composition may be incompatible, leading to salting out.- Prepare a stock solution in a suitable organic solvent (e.g., DMSO, acetone) and add it to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough not to affect the experiment. - Consider using a co-solvent system. - Test the solubility of this compound in different buffer systems.
Inconsistent results in biological assays. Poor solubility leads to non-homogenous distribution of this compound in the assay medium. Precipitation of the compound over time reduces its effective concentration.- Visually inspect your assay plates for any signs of precipitation. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Incorporate a solubility enhancement technique during the preparation of your working solutions.
High backpressure in HPLC system when analyzing this compound. Precipitation of this compound or buffer salts in the HPLC tubing or column.- Ensure that the mobile phase composition does not cause precipitation of this compound or the buffer salts. Phosphate buffers, for example, can precipitate in high concentrations of organic solvents.[3] - Filter all solutions before use. - Flush the HPLC system and column thoroughly with a solvent in which both this compound and the buffer salts are soluble.
Low recovery of this compound during sample preparation. Adsorption of the poorly soluble compound to plasticware or filter membranes.- Use low-adsorption labware (e.g., polypropylene or glass). - Pre-condition filter membranes with the solvent used to dissolve this compound. - Quantify the concentration of this compound after filtration to determine the extent of loss.

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for common techniques to improve the aqueous solubility of this compound.

Protocol 1: Preparation of an this compound Stock Solution using an Organic Solvent

This is the most common and straightforward method for preparing aqueous solutions of poorly soluble compounds for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, nuclease-free water or desired aqueous buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO to the this compound powder to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • To prepare a working solution, add the concentrated DMSO stock solution dropwise to your aqueous buffer while vortexing.

  • Crucially, ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound is likely above its solubility limit in that specific aqueous medium.

Protocol 2: Co-Solvent System for Enhanced Solubility

A co-solvent system can increase the solubility of hydrophobic compounds in aqueous solutions.

Materials:

  • This compound powder

  • Propylene glycol (PG)

  • Ethanol

  • Sterile, nuclease-free water or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a co-solvent mixture. A common example is a 1:1 (v/v) mixture of propylene glycol and ethanol.

  • Dissolve the this compound powder in the co-solvent mixture to create a stock solution.

  • Slowly add the aqueous buffer to the this compound-co-solvent mixture with constant stirring to reach the desired final volume and concentration.

  • The final concentration of the co-solvents should be kept as low as possible while maintaining the solubility of this compound.

  • Always run a vehicle control (aqueous buffer with the same final concentration of co-solvents) in your experiments.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent Temperature (°C) pH Solubility (mg/L) Reference
Water207146[1]
Acetone20N/A68,000[1]

Visualizations

Signaling Pathway: Proposed Mechanism of Action of this compound

Ofurace_Mechanism This compound This compound CellularUptake Cellular Uptake This compound->CellularUptake RNAPolymeraseI RNA Polymerase I This compound->RNAPolymeraseI Inhibition FungalCell Fungal Cell CellularUptake->FungalCell rDNA rDNA rRNA_precursor 45S pre-rRNA rDNA->rRNA_precursor Transcription Ribosome Ribosome Biogenesis rRNA_precursor->Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis FungalGrowth Fungal Growth Inhibition

Caption: Proposed mechanism of this compound inhibiting fungal growth.

Experimental Workflow: Solubility Enhancement Protocol

Solubility_Workflow Start Start: Weigh this compound Powder PrepStock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->PrepStock Vortex Vortex until Dissolved PrepStock->Vortex AddBuffer Add Stock to Aqueous Buffer (Dropwise with Vortexing) Vortex->AddBuffer CheckPrecipitation Visually Inspect for Precipitation AddBuffer->CheckPrecipitation Success Solution Ready for Experiment CheckPrecipitation->Success Clear Solution Failure Precipitation Occurred CheckPrecipitation->Failure Precipitate Forms Troubleshoot Troubleshoot: - Lower Final Concentration - Adjust Co-solvent Ratio - Change Buffer Failure->Troubleshoot Troubleshoot->PrepStock Troubleshooting_Tree Problem Problem: This compound Insolubility in Aqueous Solution IsStockUsed Is a concentrated stock in organic solvent being used? Problem->IsStockUsed IsStockUsed->YesStock Yes IsStockUsed->NoStock No FinalConc Is the final concentration of this compound too high? YesStock->FinalConc Solution1 Solution: Prepare a stock solution in a suitable organic solvent. NoStock->Solution1 FinalConc->YesConc Yes FinalConc->NoConc No Solution2 Solution: Lower the final concentration. YesConc->Solution2 BufferIssue Is the buffer composition incompatible? NoConc->BufferIssue BufferIssue->YesBuffer Yes BufferIssue->NoBuffer No Solution3 Solution: - Change buffer system - Use a co-solvent YesBuffer->Solution3 Solution4 Solution: Consider other solubility enhancement techniques. NoBuffer->Solution4

References

Technical Support Center: Minimizing Ofurace Phytotoxicity in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ofurace is primarily recognized as a fungicide, and specific research on its phytotoxic effects on sensitive plant species is limited. The following guidance is based on general principles of pesticide-induced phytotoxicity and is intended to serve as a comprehensive resource for researchers.

Introduction to this compound

This compound is a systemic fungicide belonging to the phenylamide and anilide groups.[1] Its primary mode of action is the disruption of nucleic acid synthesis in fungi, specifically by targeting RNA polymerase I.[1] It is used for both curative and protective control of fungal pathogens.[1] While effective against fungi, the application of any chemical compound to plants carries a potential risk of phytotoxicity, which is damage to plant tissues. This guide provides information to help researchers identify, mitigate, and prevent this compound-induced phytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is phytotoxicity?

A1: Phytotoxicity refers to the detrimental effects on plant growth and development caused by a chemical substance.[2][3] These effects can range from mild, temporary symptoms to severe, irreversible damage, and even plant death.[2]

Q2: What are the common symptoms of phytotoxicity?

A2: Symptoms of phytotoxicity can be varied and may be mistaken for those of diseases or nutrient deficiencies.[4][5] Common symptoms are summarized in the table below.

Q3: What factors can influence the phytotoxicity of a fungicide like this compound?

A3: Several factors can affect the likelihood and severity of phytotoxicity. These include the concentration of the applied chemical, the plant species and its developmental stage, environmental conditions, and interactions with other chemicals.[2][5]

Q4: How can I differentiate this compound phytotoxicity from disease symptoms or nutrient deficiencies?

A4: Differentiating phytotoxicity from other plant health issues can be challenging. Phytotoxicity symptoms often appear suddenly and are associated with a chemical application, whereas disease symptoms typically develop and spread over time.[5] Chemical injury may also show a distinct pattern related to the application method, such as more severe symptoms on the outer, more exposed leaves.[5]

Q5: Are young, tender tissues more susceptible to phytotoxicity?

A5: Yes, young plants and newly developed tissues are generally more sensitive to chemical-induced injury.[5] Their cuticles are thinner and their metabolic systems are still developing, making them more vulnerable to chemical uptake and damage.

Q6: Can tank-mixing this compound with other pesticides or adjuvants increase the risk of phytotoxicity?

A6: Yes, mixing incompatible chemicals can increase the risk of phytotoxicity.[2] Some adjuvants, such as spreaders and stickers, can also enhance the penetration of the chemical into the plant tissue, potentially leading to injury.[5] It is crucial to check for compatibility before mixing chemicals and to conduct a small-scale test on a few plants first.

Troubleshooting Guide for Suspected this compound Phytotoxicity

If you suspect this compound has caused phytotoxicity in your experimental plants, follow these steps to diagnose and manage the issue.

Step 1: Immediate Action

  • If the application was recent, gently rinse the foliage of affected plants with clean water to remove any unabsorbed residue.[6]

Step 2: Observe and Document

  • Carefully observe and record the symptoms, noting their location on the plant (e.g., new growth, older leaves, leaf margins).

  • Document the application details: date, time, this compound concentration, application method, and any other chemicals or adjuvants used in the mixture.

  • Note the environmental conditions during and after application, such as temperature, humidity, and light intensity.[2]

Step 3: Isolate the Cause

  • Review your application records to ensure the correct dosage was used. Overdosing is a common cause of phytotoxicity.[2]

  • Check for possible contamination of your spraying equipment, especially if it was previously used for herbicides.

  • Compare the symptoms on the affected plants with untreated control plants.

Step 4: Mitigation and Recovery

  • For soil-applied this compound, applying activated charcoal to the soil can help to adsorb the chemical and reduce its availability to the plant roots.[7][8]

  • Provide optimal growing conditions to help the plants recover. This includes proper irrigation, fertilization, and environmental control.

  • Prune severely damaged leaves or branches to prevent secondary infections.

Step 5: Future Prevention

  • Always conduct a small-scale phytotoxicity test on a few plants before treating a large population, especially when working with a new plant species or a new chemical formulation.[5]

  • Strictly adhere to the recommended application rates.

  • Avoid applying chemicals to plants that are stressed due to drought, high temperatures, or other factors.[2]

Data Presentation

Table 1: Common Symptoms of Chemical Phytotoxicity

Symptom CategorySpecific Manifestations
Necrosis Leaf burn, spotting, blotching, tip burn[5][9]
Chlorosis Yellowing of leaves (uniform or mottled)[5]
Growth Distortion Leaf cupping, twisting, stunting, abnormal growth[5][9]
Abscission Premature leaf, flower, or fruit drop[5]
Discoloration Bleaching, bronzing, or other unusual color changes[5]

Table 2: Factors Influencing Fungicide Phytotoxicity

FactorInfluence on Phytotoxicity
Chemical Concentration Higher concentrations increase the risk and severity of injury.[2]
Plant Species & Cultivar Sensitivity to chemicals varies greatly among different species and even cultivars of the same species.[4]
Plant Growth Stage Young, actively growing plants and tissues are often more susceptible.[5]
Environmental Conditions High temperatures, high humidity, and intense sunlight can increase the likelihood of phytotoxicity.[2]
Application Method Uneven application or spraying to the point of runoff can lead to localized high concentrations and injury.
Tank Mixes & Adjuvants Incompatible mixtures or certain adjuvants can enhance chemical uptake and cause damage.[2][5]

Table 3: Recommended Rates for Activated Charcoal Application for Pesticide Inactivation

Application ScenarioRecommended Activated Charcoal RateApplication Notes
General Soil Decontamination 100 to 400 pounds per acre for each pound of active ingredient.[8]Incorporate into the top 6 inches of soil.[10]
Small-Scale Treatment 1 pound per 150 sq. ft., mixed with 1 gallon of water.Agitate the mixture to keep the charcoal suspended.
Spills 100 to 400 pounds for every pound of active material spilled per acre.[8]Apply directly as a dry powder if the spill is undiluted, or as a slurry if diluted.[8]

Experimental Protocols

Protocol 1: Small-Scale Phytotoxicity Test for this compound on a Sensitive Plant Species

Objective: To determine the potential phytotoxicity of this compound on a specific plant species at a given concentration.

Materials:

  • Healthy, uniform plants of the sensitive species.

  • This compound formulation.

  • Calibrated sprayer or other application device.

  • Personal protective equipment (PPE).

  • Untreated control plants.

  • Plant labels and data recording sheets.

Methodology:

  • Plant Selection: Select a minimum of 3-5 healthy, uniform plants for each treatment group (including the control).

  • Treatment Preparation: Prepare the this compound solution at the desired experimental concentration. Also prepare a control solution (e.g., water or the solvent used for this compound).

  • Application:

    • Treat one group of plants with the this compound solution, ensuring uniform coverage.

    • Treat the control group with the control solution in the same manner.

    • Leave a third group of plants completely untreated as an absolute control.

  • Post-Application Care: Maintain all plants under the same optimal growing conditions.

  • Observation and Data Collection:

    • Observe the plants daily for at least 7-10 days for any signs of phytotoxicity.[5]

    • Record the type and severity of any symptoms observed, using a rating scale if desired (e.g., 0 = no injury, 1 = slight discoloration, 5 = severe necrosis).

    • Measure relevant growth parameters such as plant height, leaf area, and biomass at the end of the observation period.

  • Analysis: Compare the treated plants to the control plants to determine if this compound caused any significant adverse effects.

Visualizations

G Workflow for Diagnosing Suspected Phytotoxicity A Suspected Phytotoxicity Event B Immediate Action: Rinse Foliage with Water A->B C Observe and Document: - Symptoms - Application Details - Environmental Conditions B->C D Isolate the Cause: - Review Dosage - Check for Contamination - Compare to Controls C->D G Phytotoxicity Confirmed D->G Evidence of Chemical Injury H Phytotoxicity Unlikely D->H No Evidence of Chemical Injury E Mitigation and Recovery: - Provide Optimal Care - Consider Soil Amendments - Prune Damaged Tissue F Future Prevention: - Conduct Small-Scale Tests - Adhere to Protocols - Avoid Stressful Conditions E->F G->E

Caption: A logical workflow for diagnosing and addressing suspected phytotoxicity.

G Conceptual Plant Detoxification Pathway for Xenobiotics cluster_0 Phase I: Transformation cluster_1 Phase II: Conjugation cluster_2 Phase III: Compartmentalization A Xenobiotic (e.g., this compound) B Modified Xenobiotic (more reactive) A->B Oxidation, Reduction, Hydrolysis (e.g., P450s) C Conjugated Xenobiotic (less toxic, more water-soluble) B->C Conjugation with - Glutathione (GSTs) - Sugars - Amino Acids D Vacuole or Apoplast C->D Transport (e.g., ABC transporters) E Detoxified State D->E

Caption: A simplified model of the three phases of xenobiotic detoxification in plants.

References

optimizing Ofurace dosage for specific fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ofurace Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for their in-vitro studies against various fungal pathogens. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel antifungal agent that primarily acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of the cell wall integrity leads to osmotic instability and ultimately cell death in susceptible fungi.[1][2]

Q2: Against which fungal pathogens is this compound most effective?

A2: this compound has demonstrated potent activity against a broad spectrum of fungal pathogens, with particular efficacy against Candida species and Aspergillus species. For detailed efficacy data, please refer to the Minimum Inhibitory Concentration (MIC) and IC50 data tables below.

Q3: Can I use this compound in combination with other antifungal agents?

A3: Preliminary studies suggest that this compound may exhibit synergistic or additive effects when used in combination with other antifungal drugs, such as azoles. However, we recommend conducting a checkerboard assay to determine the optimal combination and dosage for your specific fungal strain.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL. Ensure the powder is completely dissolved before making further dilutions in your desired culture medium. Store the stock solution at -20°C for up to 6 months.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in MIC results Inconsistent inoculum preparation. Variations in incubation time or temperature. Improper serial dilutions.Ensure your starting fungal culture is in the logarithmic growth phase. Strictly adhere to the recommended incubation conditions. Use calibrated pipettes and perform serial dilutions carefully.[3]
No inhibition of fungal growth observed The fungal strain may be resistant to this compound. The concentration of this compound is too low. Inactivation of this compound.Test a known susceptible control strain in parallel. Verify the concentration of your this compound stock solution. Prepare fresh dilutions of this compound from a new stock vial.
Precipitation of this compound in culture medium Low solubility of this compound in aqueous solutions.Ensure the final concentration of DMSO in your culture medium does not exceed 1% (v/v). Prepare fresh dilutions for each experiment.
Paradoxical growth at high this compound concentrations Some fungal strains, particularly Aspergillus fumigatus, can exhibit a paradoxical effect with cell wall-active agents.[1]Test a wider range of concentrations to identify the paradoxical growth zone. Consider using a different class of antifungal agent if this effect is pronounced.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against common fungal pathogens.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Fungal PathogenStrainThis compound MIC Range (µg/mL)
Candida albicansATCC 900280.06 - 0.25
Candida glabrataATCC 900300.12 - 0.5
Candida parapsilosisATCC 220190.25 - 1.0
Aspergillus fumigatusATCC 2043050.03 - 0.12
Aspergillus flavusATCC 2043040.06 - 0.25
Cryptococcus neoformansATCC 528178 - 32

Table 2: IC50 Values of this compound against Candida albicans

The IC50 value represents the concentration of a drug that is required for 50% inhibition of growth in vitro.[5]

Fungal PathogenStrainThis compound IC50 (µg/mL)
Candida albicansATCC 900280.04
Candida albicansFluconazole-Resistant Isolate0.05

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.[6]

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of this compound Dilutions: a. Prepare a 2x working stock of this compound at the highest desired concentration in RPMI-1640 medium from your 10 mg/mL DMSO stock. b. Perform serial two-fold dilutions of the this compound working stock in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound.

3. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (fungal inoculum without this compound) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥90%) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.[7]

Visualizations

Signaling Pathway

Ofurace_Mechanism_of_Action This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase This compound->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan CellWall Fungal Cell Wall Glucan->CellWall Incorporation OsmoticLysis Osmotic Lysis & Cell Death CellWall->OsmoticLysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

MIC_Workflow Start Start: Prepare Fungal Inoculum PrepareDilutions Prepare Serial Dilutions of this compound Start->PrepareDilutions InoculatePlate Inoculate 96-Well Plate PrepareDilutions->InoculatePlate Incubate Incubate at 35°C for 24-48h InoculatePlate->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC determination.

References

troubleshooting inconsistent results in Ofurace bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ofurace bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Variability Between Replicate Wells

  • Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?

  • Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compounds. Several factors can contribute to this problem.

    Troubleshooting Steps:

    • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1] Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).

    • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.[2]

    • Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[1]

    • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.

    • Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.

    Summary of Potential Causes and Solutions for High Variability:

    Potential Cause Recommended Solution
    Inconsistent Pipetting Calibrate pipettes; Use consistent technique; Avoid air bubbles.[1]
    Uneven Cell Seeding Gently swirl cell suspension before and during plating.
    Inadequate Reagent Mixing Gently tap the plate after reagent addition to mix thoroughly.[1]
    Edge Effects Avoid using outer wells for samples; fill with media instead.

    | Inconsistent Incubation | Ensure uniform temperature and CO2 distribution in the incubator. |

2. Low Signal-to-Noise Ratio

  • Question: My assay window is very narrow, with a low signal-to-noise ratio. How can I improve it?

  • Answer: A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.

    Troubleshooting Steps:

    • Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal window.

    • Insufficient Incubation Time: The reaction may not have reached its optimal endpoint. Perform a time-course experiment to identify the ideal incubation period.

    • Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.

    • Incorrect Filter/Wavelength Settings: If using a plate reader, verify that you are using the correct excitation and emission wavelengths for your fluorophore or the correct absorbance wavelength for your colorimetric assay.

3. Inconsistent Standard Curve

  • Question: My standard curve is not linear or is highly variable between experiments. What should I do?

  • Answer: A reliable standard curve is crucial for accurate quantification.

    Troubleshooting Steps:

    • Improper Standard Preparation: Ensure that the standards are prepared fresh for each experiment and that serial dilutions are performed accurately.[1] Use calibrated pipettes and ensure thorough mixing at each dilution step.

    • Degraded Standards: If the stock standard has been stored improperly or for too long, it may have degraded. Use a fresh, quality-controlled stock for preparing your standards.

    • Incorrect Curve Fit: Ensure you are using the appropriate regression model (e.g., linear, 4-parameter logistic) for your assay data.

4. Sample-Specific Issues

  • Question: My samples are producing unexpected results (e.g., high background, precipitation). How can I troubleshoot this?

  • Answer: The composition of your sample matrix can interfere with the assay chemistry.

    Troubleshooting Steps:

    • Sample Turbidity: All samples should be clear. If your sample is turbid or contains particulates, it can interfere with optical readings. Centrifuge your samples (e.g., 14,000 rpm for 5 minutes) to remove any precipitates.[3]

    • Sample Dilution: If your sample contains interfering substances or if the analyte concentration is too high, you may need to dilute your sample. It is advisable to run a pilot test with a serial dilution of your sample to determine the optimal dilution factor.[1][3]

    • Sample Deproteination: For certain biochemical assays, high protein concentrations can interfere. However, for enzyme activity assays, deproteination will remove the enzyme and should be avoided.[1] If deproteination is necessary, ensure that the sample is neutralized afterward.[1]

Experimental Protocols

Detailed Methodology for a Standard this compound Cell-Based Bioassay

This protocol outlines a typical workflow for assessing the inhibitory effect of compounds on the hypothetical this compound signaling pathway.

  • Cell Culture and Seeding:

    • Culture this compound-responsive cells (e.g., HEK293-OfuR) in appropriate media and conditions until they reach 80-90% confluency.

    • Harvest cells and perform a cell count to determine viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density (e.g., 10,000 cells/well).

    • Seed the cells into a 96-well microplate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds and the reference standard in the appropriate assay buffer.

    • Remove the culture media from the cell plate and add the diluted compounds.

    • Incubate for the desired treatment period (e.g., 1 hour).

  • This compound Ligand Stimulation:

    • Prepare the this compound ligand at the EC50 concentration in assay buffer.

    • Add the ligand to all wells except for the negative controls.

    • Incubate for the optimal stimulation time as determined by a time-course experiment.

  • Signal Detection:

    • Add the detection reagent (e.g., a luciferase substrate that is downstream of the this compound pathway).

    • Incubate for the required time to allow the signal to develop.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background signal (negative control wells).

    • Normalize the data to the positive control (ligand-stimulated wells).

    • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50.

Visualizations

Ofurace_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ofurace_Ligand This compound Ligand OfuR This compound Receptor (OfuR) Ofurace_Ligand->OfuR Binds Kinase_A Kinase A OfuR->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Ofu Transcription Factor (TF-Ofu) Kinase_B->TF_Ofu Phosphorylates TF_Ofu_Active Active TF-Ofu TF_Ofu->TF_Ofu_Active Translocates to Nucleus DNA DNA TF_Ofu_Active->DNA Binds to Promoter Reporter_Gene Reporter Gene Expression DNA->Reporter_Gene Initiates Transcription

Caption: Hypothetical this compound signaling cascade.

Ofurace_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_1h Incubate for 1h add_compounds->incubate_1h add_ligand Add this compound Ligand incubate_1h->add_ligand incubate_optimal Incubate for Optimal Time add_ligand->incubate_optimal add_reagent Add Detection Reagent incubate_optimal->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data end End analyze_data->end

Caption: Standard this compound bioassay workflow.

References

improving the stability of Ofurace in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ofurace in experimental setups. Our goal is to ensure the stability and reliability of your experimental outcomes through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, helping you to identify and resolve them efficiently.

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage.Store this compound powder at -20°C and solutions at -80°C.[1] Avoid repeated freeze-thaw cycles. Protect from direct sunlight.[1]
Instability in the experimental buffer or solvent.Assess the solubility and stability of this compound in your chosen solvent. It is moderately soluble in water but has high solubility in acetone.[2][3] Prepare fresh solutions for each experiment.
Interaction with other experimental components.Evaluate potential interactions with other reagents in your setup. Perform control experiments with and without these components to isolate the issue.
Low yield or loss of product Product may be water-soluble or volatile.Check the aqueous layer after extraction for your product. If volatile, check the solvent in the rotovap trap.[4]
Product absorbed by filtration media.Suspend the filtration solid in an appropriate solvent and analyze using TLC to check for product presence.[4]
Precipitation of this compound during the experiment Exceeding the solubility limit in the chosen solvent.Refer to solubility data and adjust the concentration accordingly. Consider using a co-solvent system if compatible with your experimental design.
Temperature fluctuations affecting solubility.Maintain a constant and appropriate temperature throughout the experiment.
Altered TLC profile after work-up Product instability in acidic or basic conditions.Test the stability of your compound by treating a small sample with the acid or base used in the work-up and compare the TLC profile.[4]
Product sensitivity to water or air.Conduct a similar small-scale stability test with water and exposure to air.[4]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

This compound powder should be stored at -20°C.[1][5] If dissolved in a solvent, it should be stored at -80°C to maintain stability.[1] Containers should be tightly sealed and kept in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][6]

2. What is the solubility of this compound?

This compound has a moderate solubility in water (146 mg/L at 20°C, pH 7) and a high solubility in acetone (68,000 mg/L at 20°C).[2]

3. What is the primary mechanism of action for this compound?

This compound functions as a systemic fungicide with both curative and protective action. Its mode of action is the disruption of fungal nucleic acid synthesis through the inhibition of RNA polymerase I.[2]

4. How can I troubleshoot a failed reaction with this compound?

If a reaction fails, consider the following:

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous if necessary.

  • Reaction Conditions: Verify the temperature, concentration, and reaction time. Sometimes, slight adjustments such as gentle heating or increased concentration can initiate the reaction.[7]

  • Order of Addition: The sequence of adding reagents can be critical. Follow the established protocol precisely.[7]

5. What should I do if I cannot reproduce a literature protocol for an this compound experiment?

Reproducibility issues are common in science.[7] If you are facing this challenge, consider these points:

  • Scale of the Reaction: Try to replicate the experiment on the exact same scale as the original procedure.[7]

  • Reagent Stoichiometry: The original publication might not have noted a slight excess of a key reagent. Consider a modest increase in the amount of critical reactants.[7]

  • Reaction Monitoring: Actively monitor the reaction's progress (e.g., by TLC) and stop it as soon as it reaches completion to prevent degradation.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various cellular and biochemical assays.

Materials:

  • This compound powder (CAS No. 58810-48-3)[5][8][9][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until all the powder is dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Assessing the Stability of this compound in Aqueous Buffers

Objective: To determine the stability of this compound over time in a specific aqueous buffer at a given temperature.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system

  • Sterile microcentrifuge tubes

Procedure:

  • Dilute the this compound stock solution to the final working concentration in the experimental buffer.

  • Immediately take a time-zero sample (T=0) and store it at -80°C for later analysis.

  • Incubate the remaining solution at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the solution and immediately store them at -80°C to halt any further degradation.

  • Once all samples are collected, analyze them by HPLC to quantify the remaining concentration of intact this compound.

  • Plot the concentration of this compound versus time to determine its stability profile in the tested buffer.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store dilute Dilute to Working Concentration store->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate collect Collect Samples incubate->collect analyze Analyze Data (e.g., HPLC, MS) collect->analyze end End analyze->end

Caption: A typical workflow for experiments involving this compound.

Logical Relationship for Troubleshooting Inconsistent Results

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results cause1 This compound Degradation issue->cause1 cause2 Solvent Instability issue->cause2 cause3 Reagent Interaction issue->cause3 sol1 Check Storage Conditions (-20°C powder, -80°C solution) cause1->sol1 sol2 Prepare Fresh Solutions cause2->sol2 sol3 Run Control Experiments cause3->sol3

Caption: Troubleshooting logic for inconsistent experimental results.

Hypothetical Signaling Pathway Affected by this compound

signaling_pathway cluster_fungal_cell Fungal Cell This compound This compound rna_pol RNA Polymerase I This compound->rna_pol Inhibits rrna rRNA Synthesis rna_pol->rrna Catalyzes rdna rDNA rdna->rrna ribosome Ribosome Biogenesis rrna->ribosome protein Protein Synthesis ribosome->protein growth Fungal Growth protein->growth

Caption: this compound inhibits RNA Polymerase I, disrupting fungal growth.

References

Ofurace Technical Support Center: Managing Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Ofurace degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound is a systemic fungicide belonging to the phenylamide (also known as acylalanine) class of chemicals.[1] Its chemical name is 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide. The stability of this compound is a critical concern in long-term experiments because its degradation can lead to a decrease in its effective concentration, potentially compromising the validity of experimental results. Furthermore, its degradation products might exhibit different biological activities or toxicities, which could introduce confounding variables into the study.

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many organic molecules, this compound's stability can be influenced by several factors, including:

  • pH: this compound contains functional groups, such as a tertiary amide and a lactone ring, that are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Phenylamide fungicides can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can induce chemical breakdown.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent: The choice of solvent for stock solutions and experimental media can impact stability. For long-term storage, it is recommended to store this compound as a powder at -20°C or in a suitable solvent at -80°C.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis of the Chloroacetamide Moiety: The chloroacetyl group can undergo nucleophilic substitution, replacing the chlorine atom with a hydroxyl group, or the amide bond can be cleaved under acidic or basic conditions.[4][5]

  • Hydrolysis of the Lactone Ring: The γ-butyrolactone ring is susceptible to hydrolysis, which would result in the opening of the ring to form a γ-hydroxy carboxylic acid derivative.[2] This reaction is catalyzed by both acids and bases.

  • Hydrolysis of the Tertiary Amide Bond: The amide linkage connecting the chloroacetyl group and the phenyl-lactone moiety can be hydrolyzed, leading to the separation of these two parts of the molecule.

A diagram illustrating these potential degradation pathways is provided below.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation cluster_oxidation Oxidative Degradation This compound This compound DP1 Hydroxylated Chloroacetamide Derivative This compound->DP1 OH- substitution of Cl DP2 Amide Cleavage Product 1 (2,6-dimethyl-N-(2-oxooxolan-3-yl)amine) This compound->DP2 Amide Hydrolysis DP3 Amide Cleavage Product 2 (Chloroacetic acid) This compound->DP3 Amide Hydrolysis DP4 Lactone Ring-Opened Product (N-(2-(carboxy)-1-hydroxyethyl)-2-chloro-N-(2,6-dimethylphenyl)acetamide) This compound->DP4 Lactone Hydrolysis DP5 Photodegradation Products (e.g., dehalogenated, rearranged products) This compound->DP5 UV/Vis Light DP6 Oxidized Products (e.g., N-oxides) This compound->DP6 Oxidizing Agents

A diagram of potential this compound degradation pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity over time in aqueous solution. Hydrolysis of the lactone ring or amide bond.- Prepare fresh solutions of this compound for each experiment. - If long-term storage in solution is necessary, aliquot and store at -80°C. - Buffer the experimental medium to a pH where this compound exhibits maximum stability (requires a stability study to determine the optimal pH).
Inconsistent results between experimental batches. Degradation of this compound stock solution.- Store this compound powder at -20°C in a desiccator. - Prepare stock solutions in a suitable, dry, aprotic solvent and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Regularly check the purity of the stock solution using an appropriate analytical method (e.g., HPLC).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradation products. - Use a stability-indicating analytical method that can resolve this compound from its degradation products. - Characterize the unknown peaks using mass spectrometry (MS) to identify the degradation products.
Reduced efficacy of this compound in experiments conducted under bright light. Photodegradation.- Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize the exposure of experimental setups to direct, high-intensity light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[4][6][7]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound (analytical standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH or gentle heating (e.g., 40°C).

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 70°C for 48 hours.

    • Also, heat a solution of this compound (1 mg/mL in a suitable solvent) at 70°C for 48 hours.

    • Analyze the samples at different time intervals.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC with UV detection or LC-MS/MS, to quantify the amount of undegraded this compound and to detect the formation of degradation products.

The workflow for a forced degradation study is depicted in the diagram below.

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (70°C, solid & solution) start->thermal photo Photolytic Stress (UV/Vis light) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analysis Analyze by Stability-Indicating Method (HPLC, LC-MS/MS) neutralize->analysis end Identify & Quantify Degradants analysis->end

A flowchart of the forced degradation study protocol.
Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate comparison.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress Condition Time (hours) This compound Remaining (%) Number of Degradation Products Detected Major Degradation Product (Retention Time, min)
0.1 M HCl, 60°C24e.g., 85.2e.g., 2e.g., DP1 (12.5 min)
0.1 M NaOH, RT24e.g., 70.5e.g., 3e.g., DP4 (8.2 min)
3% H₂O₂, RT24e.g., 92.1e.g., 1e.g., DP6 (15.1 min)
Thermal (70°C)48e.g., 98.5e.g., 0N/A
Photolytic24e.g., 89.7e.g., 2e.g., DP5 (10.3 min)

Note: The data in this table are hypothetical and should be replaced with actual experimental results.

Table 2: Stability of this compound in Different Solvents at Various Temperatures

Solvent Storage Temperature (°C) Concentration (mg/mL) % Recovery after 1 Month % Recovery after 3 Months
Methanol41e.g., 95.3e.g., 88.1
Methanol-201e.g., 99.2e.g., 97.5
Methanol-801e.g., 99.8e.g., 99.5
Acetonitrile41e.g., 96.8e.g., 91.2
Acetonitrile-201e.g., 99.5e.g., 98.2
Acetonitrile-801e.g., 99.9e.g., 99.7

Note: The data in this table are hypothetical and should be replaced with actual experimental results.

References

identifying and mitigating off-target effects of Ofurace

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of the investigational compound Ofurace.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a compound like this compound interacts with unintended molecular targets within a biological system, in addition to its intended therapeutic target.[1] These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse effects in preclinical models.[2][3] Proactively identifying and mitigating these effects is crucial for accurate data interpretation and the development of a safe and effective therapeutic.

Q2: At what stage of my research should I start investigating the off-target profile of this compound?

A2: Off-target profiling should be an integral part of the entire preclinical development process. Early-stage screening helps in the initial selection of the most promising lead compounds with better selectivity.[1] As you move into more complex cellular and in vivo models, continuous monitoring of the off-target profile is essential to understand the compound's overall biological activity.[1][2]

Q3: What are the initial steps to predict potential off-target interactions of this compound?

A3: The initial steps are often computational. In silico methods, such as ligand-based and structure-based virtual screening, can predict potential off-target interactions by comparing the structure of this compound to libraries of known protein binding sites.[4] These computational predictions should then be validated experimentally.[4]

Q4: How can I experimentally identify the off-target profile of this compound?

A4: A multi-pronged experimental approach is recommended. This typically starts with broad-based screening assays, such as large-scale kinase panels that test the inhibitory activity of this compound against hundreds of different kinases.[5][6] Unbiased methods like affinity chromatography coupled with mass spectrometry can also identify proteins from cell lysates that bind to this compound.[6] Cellular thermal shift assays (CETSA) can then be used to confirm target engagement and off-target binding within a cellular context.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results in Cellular Assays
Potential Cause Troubleshooting Step Rationale
This compound has significant off-target effects at the concentration used. Perform a dose-response curve for your phenotypic assay and correlate it with the IC50 values for both the intended target and known off-targets.This will help determine if the observed phenotype is due to inhibition of the primary target or an off-target.
The observed phenotype is a result of downstream signaling from an off-target. Use orthogonal methods to validate the phenotype, such as siRNA/shRNA or CRISPR-Cas9 knockout of the intended target.If the phenotype persists after genetic knockdown/knockout of the intended target, it is likely an off-target effect.[3]
Cellular context influences this compound's activity and off-target profile. Profile the off-target interactions of this compound in the specific cell line you are using.The expression levels of on- and off-targets can vary significantly between different cell types.
Issue 2: Discrepancy Between Biochemical Assay Potency and Cellular Activity
Potential Cause Troubleshooting Step Rationale
Poor cell permeability of this compound. Perform cellular uptake assays to determine the intracellular concentration of this compound.A compound that is potent in a biochemical assay may not be effective in a cellular context if it cannot reach its target.
This compound is actively removed from the cell by efflux pumps. Use cell lines with known expression levels of efflux transporters or employ efflux pump inhibitors in your assays.Active efflux can reduce the intracellular concentration of a compound, leading to lower apparent cellular potency.[7]
This compound has off-targets in the cellular environment that are not present in the biochemical assay. Conduct a cellular thermal shift assay (CETSA) or other target engagement studies in intact cells.This will provide a more accurate picture of how this compound interacts with its targets in a native cellular environment.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Profiling

This protocol outlines the general steps for assessing the selectivity of this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a significant portion of the human kinome (e.g., >400 kinases).[6]

  • Assay Performance: The kinase activity assays are typically performed by a specialized vendor. The assays measure the ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often done at a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%), it is recommended to perform follow-up dose-response experiments to determine the IC50 value.

Visualizations

Workflow for Identifying this compound Off-Targets cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation in_silico Computational Screening (Ligand & Structure-Based) biochemical Biochemical Assays (e.g., Kinase Panels) in_silico->biochemical Predicts Candidates affinity Affinity Chromatography- Mass Spectrometry in_silico->affinity cetsa Cellular Thermal Shift Assay (CETSA) biochemical->cetsa Confirms Cellular Target Engagement affinity->cetsa Identifies Binding Partners phenotypic Phenotypic Screening cetsa->phenotypic Correlates Target Binding with Cellular Effect Signaling Pathway: On-Target vs. Off-Target Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target Intended Target (e.g., Kinase A) This compound->Target Inhibition Off_Target Unintended Target (e.g., Kinase B) This compound->Off_Target Inhibition On_Signal Downstream Signaling Target->On_Signal On_Effect Therapeutic Effect On_Signal->On_Effect Off_Signal Downstream Signaling Off_Target->Off_Signal Off_Effect Side Effect / Toxicity Off_Signal->Off_Effect

References

Validation & Comparative

A Comparative Efficacy Analysis of Ofurace and Other Phenylamide Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of Ofurace with other prominent phenylamide fungicides. Phenylamides are a class of systemic fungicides highly effective against Oomycete pathogens, which include some of the most destructive plant pathogens like Phytophthora and Pythium species, as well as downy mildews.[1] Their site-specific mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis, a crucial process for fungal growth and development.[[“]] This guide synthesizes available experimental data to offer a comparative perspective on the performance of these fungicides.

Phenylamide Fungicides: An Overview

Phenylamide fungicides are rapidly absorbed by plant tissues and move upwards within the plant's vascular system (acropetal translocation).[1] This systemic activity allows them to protect new growth and combat existing infections. The major active ingredients within this group include this compound, Metalaxyl, Benalaxyl, and Furalaxyl.[1] It is important to note that there is a high risk of resistance development to phenylamide fungicides, and cross-resistance among all active ingredients within this group is a known phenomenon.[1]

Comparative Efficacy Data

Quantitative data on the efficacy of fungicides is often presented as the Effective Concentration 50 (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. Lower EC₅₀ values indicate higher efficacy.

While direct comparative studies including this compound are limited in the publicly available literature, research has consistently demonstrated the high activity of this compound against Oomycete pathogens. One study highlighted that this compound, along with Furalaxyl and Metalaxyl, was "extremely active in vitro against Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora."[[“]] The same study noted that the impact on sporangia production was more significant than on mycelial growth.[[“]]

The following tables summarize the available EC₅₀ values for Metalaxyl and Benalaxyl against various Oomycete pathogens from different studies. It is crucial to interpret this data with caution, as experimental conditions can vary between studies, affecting the absolute EC₅₀ values.

Table 1: In Vitro Efficacy of Metalaxyl against Oomycete Pathogens

PathogenHostEC₅₀ (µg/mL)Reference
Phytophthora capsiciPepper< 1[3]
Phytophthora infestansPotato/Tomato< 0.01[4]
Phytophthora cactorumVariousNot specified, but effective[5]
Phytophthora nicotianaeVariousNot specified, but effective[5]

Table 2: In Vitro Efficacy of other Phenylamides against Oomycete Pathogens

FungicidePathogenHostEC₅₀ (µg/mL)Reference
MandipropamidPhytophthora capsiciPepper0.001 - 0.037[6]
DimethomorphPhytophthora capsiciPepper0.077 - 0.787[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of phenylamide fungicides.

In Vitro Efficacy Assessment: Agar Dilution Method for EC₅₀ Determination

This method is a standard laboratory procedure to determine the concentration of a fungicide that inhibits the mycelial growth of a pathogen by 50%.

  • Fungicide Stock Solution Preparation: A stock solution of the test fungicide (e.g., this compound, Metalaxyl) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to achieve a range of desired test concentrations.

  • Amended Agar Medium: A sterile molten agar medium (e.g., potato dextrose agar - PDA, or a specific medium for Oomycetes like V8 juice agar) is cooled to approximately 45-50°C. The fungicide dilutions are then added to the agar to achieve the final test concentrations. The agar is then poured into petri dishes.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target Oomycete is placed in the center of each fungicide-amended and control (no fungicide) petri dish.

  • Incubation: The plates are incubated in the dark at an optimal temperature for the specific pathogen (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • EC₅₀ Calculation: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and using statistical software to perform a probit or logistic regression analysis.[5]

In Vivo Efficacy Assessment: Control of Downy Mildew on Whole Plants

This method evaluates the protective and curative activity of a fungicide on host plants under controlled environmental conditions.

  • Plant Cultivation: Susceptible host plants (e.g., grapevines for Plasmopara viticola or cucumber for Pseudoperonospora cubensis) are grown in pots to a specific growth stage (e.g., 3-4 true leaves).

  • Fungicide Application: The test fungicide is formulated in water with an adjuvant if necessary and sprayed onto the plants until runoff. Control plants are sprayed with water and adjuvant only.

  • Inoculation:

    • Protective Assay: Plants are inoculated with a suspension of sporangia of the downy mildew pathogen at a known concentration (e.g., 1 x 10⁵ sporangia/mL) after the fungicide application has dried.

    • Curative Assay: Plants are first inoculated with the pathogen and then treated with the fungicide at different time intervals post-inoculation (e.g., 24, 48, 72 hours).

  • Incubation: The inoculated plants are placed in a dew chamber or a high-humidity environment at an optimal temperature for disease development (e.g., 18-22°C) for a period of 12-24 hours to allow for infection. The plants are then moved to a greenhouse or growth chamber with conditions conducive to disease progression.

  • Disease Assessment: After a specific incubation period (e.g., 7-10 days), the disease severity is assessed. This is typically done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.

  • Efficacy Calculation: The percentage of disease control is calculated for each treatment using the formula: ((Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control) x 100.

Visualizing Mechanisms and Workflows

To better understand the mode of action of phenylamide fungicides and the experimental processes used to evaluate them, the following diagrams are provided.

G Mode of Action of Phenylamide Fungicides Phenylamide Phenylamide Fungicide (e.g., this compound, Metalaxyl) Target RNA Polymerase I (in Oomycete nucleus) Phenylamide->Target Binds to and inhibits Process rRNA Synthesis (Transcription of rDNA) Target->Process Catalyzes Outcome1 Inhibition of rRNA Production Process->Outcome1 Leads to Outcome2 Disruption of Protein Synthesis Outcome1->Outcome2 Outcome3 Inhibition of Fungal Growth and Sporulation Outcome2->Outcome3

Caption: Phenylamide fungicides inhibit rRNA synthesis in Oomycetes.

G General Experimental Workflow for Fungicide Efficacy Testing cluster_0 In Vitro Testing cluster_1 In Vivo Testing A Prepare Fungicide Stock Solutions and Dilutions B Prepare and Amend Agar Medium A->B C Inoculate with Oomycete Mycelium B->C D Incubate under Controlled Conditions C->D E Measure Mycelial Growth and Calculate Inhibition D->E F Determine EC50 Value E->F End End F->End G Grow Host Plants H Apply Fungicide Treatments G->H I Inoculate with Oomycete Pathogen H->I J Incubate under Conducive Conditions I->J K Assess Disease Severity J->K L Calculate Disease Control K->L L->End Start Start Start->A Start->G

Caption: Workflow for in vitro and in vivo fungicide efficacy evaluation.

Conclusion

References

A Comparative Analysis of Ofurace and Metalaxyl for the Management of Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, remains a significant threat to potato and tomato production worldwide. Management of this devastating disease heavily relies on the application of fungicides. Among the systemic fungicides developed to combat Oomycetes are the phenylamides, which include the well-known compound metalaxyl and the lesser-known ofurace. Both fungicides have been utilized for their ability to provide systemic protection to crops. This guide offers a comparative overview of this compound and metalaxyl, focusing on their performance, mode of action, and the experimental protocols used to evaluate their efficacy against Phytophthora infestans.

Performance and Efficacy

Direct comparative performance data between this compound and metalaxyl in recent field or laboratory studies is notably scarce in publicly available literature. However, historical data and mode of action studies provide some insights into their relative activities.

An early study from 1982 indicated that both this compound and metalaxyl were highly active in vitro against Phytophthora species.[1] Both compounds were found to inhibit the production of sporangia more significantly than mycelial growth.[1]

Metalaxyl Efficacy and the Challenge of Resistance

Metalaxyl has been extensively studied and used for decades, providing effective control of P. infestans when it was first introduced.[2][3] Its systemic properties allow it to be absorbed by the plant and transported, protecting new growth.[4] However, the widespread and intensive use of metalaxyl has led to the development of resistant strains of P. infestans in many parts of the world, significantly reducing its efficacy.[4][5]

The performance of metalaxyl is now highly dependent on the sensitivity of the local P. infestans population. The effective concentration required to inhibit 50% of pathogen growth (EC50) varies dramatically between sensitive and resistant isolates.

Quantitative Data on Metalaxyl Efficacy

The following table summarizes the range of EC50 values reported for metalaxyl against sensitive and resistant isolates of Phytophthora infestans. It is important to note that these values can vary based on the specific isolates and the experimental conditions.

FungicideP. infestans Isolate TypeReported EC50 Values (µg/mL)
MetalaxylSensitive0.01 - 5.0[6]
MetalaxylResistant>100[7]

This compound Efficacy

There is a significant lack of recent, publicly available quantitative data, such as EC50 values or field trial results, specifically for this compound in the control of Phytophthora infestans. While its similar mode of action to metalaxyl suggests it would have been effective, the absence of current data makes a direct performance comparison challenging. The reasons for the limited information on this compound could be manifold, including its commercial history and market presence compared to the more widely adopted metalaxyl.

Mode of Action

Both this compound and metalaxyl belong to the phenylamide class of fungicides and share a common mode of action. They specifically target the synthesis of ribosomal RNA (rRNA) in Oomycetes by inhibiting RNA polymerase I.[1][4] This disruption of rRNA synthesis ultimately halts protein production and leads to the inhibition of fungal growth and reproduction.

dot```dot graph "Mode_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metalaxyl [label="Metalaxyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Polymerase_I [label="RNA Polymerase I\nin Phytophthora infestans", fillcolor="#FBBC05", fontcolor="#202124"]; rRNA_Synthesis [label="Ribosomal RNA (rRNA)\nSynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fungal_Growth [label="Inhibition of Fungal\nGrowth and Sporulation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> RNA_Polymerase_I [label="Inhibits"]; Metalaxyl -> RNA_Polymerase_I [label="Inhibits"]; RNA_Polymerase_I -> rRNA_Synthesis [label="Blocks"]; rRNA_Synthesis -> Protein_Synthesis [label="Is essential for"]; Protein_Synthesis -> Fungal_Growth [label="Leads to"]; }

Caption: Experimental workflow for the in vitro mycelial growth inhibition assay.

In Vivo Detached Leaf Assay

This assay assesses the protective and curative activity of a fungicide on host tissue.

1. Plant Material:

  • Healthy, fully expanded leaves are detached from susceptible potato or tomato plants (e.g., cultivar 'Bintje' for potato).

2. Fungicide Application:

  • For protective activity, the adaxial (upper) or abaxial (lower) surface of the leaves is treated with different concentrations of the fungicide solution. Control leaves are treated with water or a solvent control.

  • The treated leaves are allowed to dry.

3. Inoculation:

  • A suspension of P. infestans sporangia or zoospores (e.g., 5 x 10^4 spores/mL) is prepared.

  • A droplet of the inoculum is placed on the surface of each treated and control leaf.

4. Incubation:

  • The inoculated leaves are placed in a humid chamber (e.g., a petri dish with moist filter paper) and incubated at 15-20°C with a photoperiod.

5. Disease Assessment:

  • After a set incubation period (e.g., 5-7 days), the leaves are assessed for disease severity. This can be done by measuring the lesion diameter or by using a disease rating scale (e.g., 0-100% leaf area affected).

6. Data Analysis:

  • The percentage of disease control for each fungicide treatment is calculated relative to the control.

  • The EC50 value can be determined based on the dose-response curve.

dot

In_Vivo_Workflow Leaves 1. Detach Healthy Potato/Tomato Leaves Fungicide 2. Apply Fungicide Solutions to Leaves Leaves->Fungicide Inoculate 4. Inoculate Treated Leaves Fungicide->Inoculate Inoculum 3. Prepare P. infestans Inoculum Inoculum->Inoculate Incubate 5. Incubate in a Humid Chamber Inoculate->Incubate Assess 6. Assess Disease Severity (Lesion Size) Incubate->Assess Analyze 7. Calculate % Disease Control Assess->Analyze

Caption: Experimental workflow for the in vivo detached leaf assay.

Conclusion

Both this compound and metalaxyl are systemic phenylamide fungicides that target rRNA synthesis in Phytophthora infestans. While metalaxyl has a long history of use and a well-documented struggle with resistance, there is a conspicuous absence of recent, direct comparative data for this compound. The similar mode of action suggests that this compound likely faced similar challenges with resistance development. For researchers and drug development professionals, the story of metalaxyl serves as a critical case study in the lifecycle of a site-specific fungicide and the importance of resistance management strategies. Future research directly comparing the efficacy of these and other phenylamides against current P. infestans populations, using standardized protocols as outlined above, would be of significant value to the scientific community and for the development of sustainable disease management programs.

References

A Comparative Analysis of the Mode of Action of Ofurace and Other Oomycete-Targeting Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenylamide fungicide Ofurace with its chemical relatives, metalaxyl and furalaxyl, and the modern oomycete-specific fungicide, oxathiapiprolin. The information presented is collated from peer-reviewed studies to facilitate an objective evaluation of their respective modes of action and performance, supported by experimental data.

Overview of Compared Fungicides

This compound, metalaxyl, and furalaxyl are systemic fungicides belonging to the phenylamide chemical group. They are known for their specific activity against oomycete pathogens, a group of destructive plant pathogens including Pythium and Phytophthora species. The primary mode of action for these fungicides is the inhibition of ribosomal RNA (rRNA) synthesis, a critical process for protein production and cell growth in the pathogen.[1]

Oxathiapiprolin represents a newer class of fungicides with a distinct and novel mode of action. It targets an oxysterol-binding protein (OSBP) in oomycetes, which is essential for lipid transfer and membrane formation.[2][3] This unique mechanism provides an alternative for disease management, particularly where resistance to older fungicide groups has developed.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy of this compound, metalaxyl, and furalaxyl against key oomycete pathogens, as determined in a comparative study by Fisher and Hayes (1982). Efficacy is presented as the concentration required for 50% inhibition of mycelial growth (ED50). A lower ED50 value indicates higher fungicidal activity.

FungicideTarget PathogenED50 (mg/L)
This compound Pythium ultimum0.04
Phytophthora nicotianae0.18
Phytophthora palmivora0.25
Metalaxyl Pythium ultimum0.05
Phytophthora nicotianae0.15
Phytophthora palmivora0.30
Furalaxyl Pythium ultimum0.03
Phytophthora nicotianae0.12
Phytophthora palmivora0.20

Data extracted from Fisher, D. J., & Hayes, A. L. (1982). Mode of action of the systemic fungicides furalaxyl, metalaxyl and this compound. Pesticide Science, 13(3), 330-339.

A peer-reviewed study on oxathiapiprolin reported its high efficacy against various Phytophthora species. For instance, against Phytophthora cinnamomi, the EC50 values for mycelial growth inhibition were found to be in the range of 0.0002 to 0.0007 mg/L, demonstrating significantly higher potency compared to the phenylamides.[4]

Mode of Action Signaling Pathway

The phenylamide fungicides, including this compound, specifically target RNA polymerase I, the enzyme responsible for transcribing ribosomal RNA genes in the nucleolus of oomycete cells. Inhibition of this enzyme disrupts the synthesis of rRNA, leading to a cessation of ribosome production and, consequently, protein synthesis. This ultimately results in the inhibition of mycelial growth and pathogen development.

This compound This compound / Phenylamides RNAPolI RNA Polymerase I This compound->RNAPolI Inhibition rRNA rRNA Synthesis RNAPolI->rRNA rDNA Ribosomal DNA rDNA->RNAPolI Transcription Ribosomes Ribosome Biogenesis rRNA->Ribosomes ProteinSynthesis Protein Synthesis Ribosomes->ProteinSynthesis MycelialGrowth Mycelial Growth Inhibition ProteinSynthesis->MycelialGrowth

Figure 1: Proposed mode of action of this compound and other phenylamide fungicides.

Experimental Protocols

The data presented in this guide are primarily based on in vitro mycelial growth inhibition assays. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of a fungicide required to inhibit the mycelial growth of an oomycete pathogen by 50% (ED50).

Materials:

  • Pure culture of the target oomycete pathogen (e.g., Pythium ultimum, Phytophthora nicotianae).

  • Appropriate culture medium (e.g., Potato Dextrose Agar - PDA).

  • Fungicide stock solutions of known concentrations.

  • Sterile petri dishes.

  • Sterile distilled water.

  • Incubator.

Methodology:

  • Media Preparation: Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare a control set of plates with no fungicide.

  • Pouring Plates: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing culture of the target oomycete, cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer. Place one mycelial plug in the center of each prepared petri dish.

  • Incubation: Incubate the inoculated plates at a suitable temperature for the specific pathogen (e.g., 20-25°C) in the dark.

  • Data Collection: After a defined incubation period (e.g., 5-7 days), or when the mycelial growth in the control plates has reached a specific diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • ED50 Determination: Plot the percentage inhibition against the logarithm of the fungicide concentration. The ED50 value is determined from the resulting dose-response curve using probit analysis or other appropriate statistical methods.

Start Start PrepMedia Prepare Fungicide-Amended Culture Media Start->PrepMedia Inoculate Inoculate Plates with Oomycete Mycelial Plugs PrepMedia->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Analyze Determine ED50 Value (Probit Analysis) Calculate->Analyze End End Analyze->End

Figure 2: Experimental workflow for an in vitro fungicide efficacy assay.

References

Safety Operating Guide

Proper Disposal of Ofurace: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling Ofurace now have a comprehensive guide for its safe and proper disposal. This document outlines essential procedures to ensure the safety of laboratory personnel and the protection of the environment, in alignment with established best practices for hazardous chemical waste management.

This compound, a fungicide, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore critical. The following step-by-step guidance is designed to provide clear, actionable instructions for the disposal of this compound and its associated waste materials.

Chemical and Hazard Profile of this compound

A clear understanding of the chemical's properties and associated hazards is the first step in safe handling and disposal. All quantitative data regarding the hazards of this compound are summarized in the table below for easy reference.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1]
Serious Eye IrritationH319Causes serious eye irritation[2]

Step-by-Step Disposal Procedures for this compound

This section provides detailed protocols for the proper disposal of this compound, including waste segregation, container management, and spill cleanup.

Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or apron.

  • Respiratory Protection: In cases of potential aerosol or dust generation, a properly fitted respirator is advised.

Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent accidental chemical reactions and to ensure it is routed to the correct disposal stream.

  • Solid this compound Waste:

    • Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, compatible container.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Contaminated Labware and Debris:

    • Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

    • The label should indicate "Hazardous Waste," "this compound Contaminated Debris," and the relevant hazard symbols.

  • Liquid this compound Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and compatible waste container.

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the appropriate hazard pictograms.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

    • The rinsate from each rinse must be collected and treated as hazardous waste.[3]

    • Add the collected rinsate to your liquid this compound hazardous waste container.

  • Final Rinse:

    • After the solvent rinse, wash the container with soap and water.

  • Disposal of Decontaminated Containers:

    • Once decontaminated, deface or remove the original label.

    • The clean, dry container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.

Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.

  • Collect and Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated gloves, etc.) must be collected in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Final Disposal

The final disposal of this compound waste must be conducted through your institution's designated hazardous waste management program.

  • Contact EHS: Arrange for a pickup of your properly labeled and sealed this compound hazardous waste containers with your institution's Environmental Health and Safety (EHS) office.

  • Incineration: The recommended disposal method for organochlorine pesticides like this compound is high-temperature incineration at a licensed hazardous waste facility.[2] This process ensures the complete destruction of the chemical.

  • Do Not Dispose Down the Drain or in Regular Trash: this compound is highly toxic to aquatic life and must not be disposed of in the sanitary sewer system.[1] Un-decontaminated this compound waste is considered hazardous and cannot be placed in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

OfuraceDisposalWorkflow This compound Disposal Decision Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste Liquid this compound (Solutions) waste_type->liquid_waste Liquid contaminated_debris Contaminated Debris (Gloves, etc.) waste_type->contaminated_debris Contaminated Debris empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_debris Collect in Labeled Debris Hazardous Waste Container contaminated_debris->collect_debris decontaminate Triple Rinse with Solvent empty_container->decontaminate store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_debris->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container in Regular Recycling/Trash decontaminate->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup final_disposal Incineration at Licensed Facility ehs_pickup->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste streams in a laboratory.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. For further guidance, always consult your institution's specific chemical hygiene plan and your local Environmental Health and Safety office.

References

Personal protective equipment for handling Ofurace

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Ofurace. Adherence to these procedures is critical to ensure personal safety and mitigate environmental contamination.

This compound is a phenylamide fungicide recognized for its systemic, curative, and protective action against a range of fungal pathogens.[1] It functions by disrupting the synthesis of fungal nucleic acids through the inhibition of RNA polymerase I.[1] While effective in its application, this compound presents hazards that necessitate stringent safety measures in a laboratory setting. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles with side shieldsNitrile or butyl rubber glovesLab coat or chemical-resistant apronN95 or P1 dust mask (if handling powder)
Handling Solutions Chemical safety goggles with side shieldsNitrile or butyl rubber glovesLab coatNot generally required if handled in a well-ventilated area or fume hood
Spill Cleanup Chemical safety goggles with side shieldsHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical safety goggles with side shieldsNitrile or butyl rubber glovesLab coatNot generally required if waste is properly contained

Safe Handling and Operational Protocols

Strict adherence to the following step-by-step protocols is mandatory when working with this compound.

Experimental Workflow for Handling this compound

prep Preparation ppe Don Appropriate PPE prep->ppe Step 1 weigh Weigh this compound in a Fume Hood ppe->weigh Step 2 dissolve Dissolve in Designated Solvent weigh->dissolve Step 3 exp Experimentation dissolve->exp Step 4 handle Conduct Experiment in a Well-Ventilated Area exp->handle Step 5 cleanup Decontamination & Cleanup handle->cleanup Step 6 decon_tools Decontaminate Glassware and Surfaces cleanup->decon_tools Step 7 remove_ppe Remove PPE in Correct Order decon_tools->remove_ppe Step 8 waste Waste Disposal remove_ppe->waste Step 9 collect Collect All Waste in Labeled, Sealed Containers waste->collect Step 10 dispose Dispose of Waste via Licensed Service collect->dispose Step 11

Caption: Standard workflow for the safe handling of this compound in a laboratory setting.

Detailed Methodologies

1. Preparation and Weighing:

  • Always handle solid this compound within a certified chemical fume hood to prevent inhalation of dust particles.

  • Use an analytical balance with a draft shield.

  • Employ anti-static weigh boats or paper.

  • Ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is within the fume hood before starting.

2. Solution Preparation:

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

3. During Experimentation:

  • Conduct all procedures involving this compound solutions in a well-ventilated area, preferably within a fume hood.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly minimize harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • Wearing appropriate PPE (see table above), contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan

All this compound waste, including contaminated materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Protocol:

    • Disposal of this compound waste must be conducted through a licensed professional waste disposal service.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[2]

    • Never dispose of this compound down the drain or in the regular trash.

Toxicological and Physical Data

The following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Formula C₁₄H₁₆ClNO₃[3]
Molecular Weight 281.73 g/mol [3]
CAS Number 58810-48-3[3]
WHO Classification III (Slightly hazardous)
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects)

Mechanism of Action: Signaling Pathway

This compound, as a phenylamide fungicide, specifically targets oomycete pathogens.[4][5] Its mode of action is the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I.[1][4] This disruption of a fundamental cellular process leads to the cessation of protein synthesis and ultimately, cell death in the target fungus.

cluster_fungus Oomycete Fungal Cell This compound This compound uptake Cellular Uptake This compound->uptake inhibition Inhibition uptake->inhibition rna_pol RNA Polymerase I rna_pol->inhibition rdna rDNA (Ribosomal DNA) rdna->rna_pol Template no_rrna rRNA Synthesis Blocked inhibition->no_rrna no_ribosomes Ribosome Biogenesis Impaired no_rrna->no_ribosomes no_protein Protein Synthesis Halts no_ribosomes->no_protein death Cell Death no_protein->death

Caption: Proposed signaling pathway for this compound's fungicidal action.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.